molecular formula C23H27ClN2O2 B608535 Levetimide hydrochloride CAS No. 21888-97-1

Levetimide hydrochloride

カタログ番号: B608535
CAS番号: 21888-97-1
分子量: 398.93
InChIキー: XSOOSXRNMDUWEM-BQAIUKQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levetimide hydrochloride, the salt form of the potent stereoselective inhibitor Levetimide, is a significant compound for neuropharmacological research . This molecule is a key tool for investigating sigma receptor interactions, as it demonstrates high-affinity inhibition of ³H pentazocine binding with a Ki value of 2.2 nM . Research into its stereoselectivity provides valuable insights for studying receptor binding sites and developing new therapeutic agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

21888-97-1

分子式

C23H27ClN2O2

分子量

398.93

IUPAC名

(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m0./s1

InChIキー

XSOOSXRNMDUWEM-BQAIUKQQSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Levetimide hydrochloride;  Levetimide HCl;  Benzetimide hydrochloride, (R)-; 

製品の起源

United States

Foundational & Exploratory

Levetimide Hydrochloride (CAS 21888-99-3): Technical Profile & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levetimide hydrochloride (CAS 21888-99-3) is the levorotatory (–)-enantiomer of the anticholinergic agent benzetimide. While often categorized merely as the "inactive" stereoisomer of the potent muscarinic antagonist dexetimide , this classification is an experimental oversimplification.

For the application scientist, Levetimide serves two distinct, high-value functions:

  • Muscarinic Receptor Research: It acts as the critical stereochemical negative control . Because it possesses the identical physicochemical properties to dexetimide but lacks high muscarinic affinity (approx. 1,000-fold lower), it is the gold standard for defining non-specific binding in radioligand assays.

  • Sigma Receptor Pharmacology: Contrary to its "inactive" muscarinic status, Levetimide exhibits high affinity for sigma (

    
    ) binding sites  (specifically 
    
    
    
    ), often exceeding the potency of dexetimide.

This guide outlines the physicochemical properties, mechanistic duality, and validated protocols for utilizing this compound in high-precision receptor binding assays.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is a piperidine derivative. Its utility relies on maintaining strict enantiomeric purity; contamination with the dextro-isomer (dexetimide) will compromise muscarinic control experiments.

Key Data Table[3][4]
PropertyDetail
Chemical Name (-)-1-Benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine hydrochloride
CAS Number 21888-99-3
Molecular Formula

Molecular Weight 398.93 g/mol
Stereochemistry (S)-Enantiomer (Levorotatory)
Solubility (Water) Soluble (~10–20 mg/mL with warming)
Solubility (DMSO) Soluble (>25 mg/mL)
Solubility (Ethanol) Soluble
Appearance White to off-white crystalline powder
Storage Desiccate at +4°C or -20°C; Hygroscopic

Part 2: Mechanism of Action & Stereoselectivity

The scientific value of Levetimide lies in its stereoselective divergence . The molecule interacts with two distinct receptor systems with opposing affinity profiles compared to its enantiomer.

Muscarinic Acetylcholine Receptors (mAChR)[5]
  • Role: Low-affinity antagonist.

  • Mechanism: Levetimide binds to mAChRs with an affinity

    
     approximately 100 to 1,000 times lower than dexetimide.
    
  • Application: In radioligand binding assays (e.g., using

    
    -QNB), displacement by dexetimide but not by Levetimide (at nanomolar concentrations) confirms that the binding is stereospecific to the muscarinic receptor.
    
Sigma (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Receptors[6]
  • Role: High-affinity ligand.

  • Mechanism: Levetimide acts as a potent ligand at

    
     sites. Research indicates a 
    
    
    
    of ~2.2 nM for Levetimide at sites labeled by
    
    
    -pentazocine, making it more potent than dexetimide (
    
    
    ~19 nM) in this specific context.
  • Application: It can be used to differentiate sigma-mediated effects from muscarinic effects when used in parallel with specific blockers.

Visualization: The Stereochemical Divergence

The following diagram illustrates how the single chiral center dictates the experimental pathway (Muscarinic Control vs. Sigma Ligand).

Stereoselectivity Benzetimide Benzetimide (Racemate) Dexetimide Dexetimide (+) (R-Isomer) Benzetimide->Dexetimide Resolution Levetimide Levetimide (-) (S-Isomer) Benzetimide->Levetimide Resolution mAChR Muscarinic Receptors (M1-M5) Dexetimide->mAChR High Affinity (Ki < 1 nM) Sigma Sigma Receptors (σ1 sites) Dexetimide->Sigma Moderate Affinity Levetimide->mAChR Low Affinity (Ki > 1000 nM) Levetimide->Sigma High Affinity (Ki ~ 2.2 nM) Control Application: Negative Control Levetimide->Control For mAChR Assays Ligand Application: Active Ligand Levetimide->Ligand For Sigma Assays

Caption: Stereoselective divergence of Benzetimide isomers. Levetimide exhibits low affinity for muscarinic receptors (blue path) but high affinity for Sigma receptors (yellow path).

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays.

Reagents:

  • This compound powder.[1][2]

  • DMSO (Anhydrous, cell-culture grade) or Ethanol (absolute).

Procedure:

  • Calculate Mass: For 1 mL of 10 mM solution, weigh 3.99 mg of Levetimide HCl.

    • Note: Always adjust for the specific batch molecular weight if water of crystallization is present.

  • Solvent Addition: Add 1 mL of DMSO. Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If crystals persist, warm the tube to 37°C in a water bath for 5 minutes. Sonicate for 60 seconds if necessary.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute into aqueous assay buffer (e.g., Tris-HCl or PBS) immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent effects.[2]

Protocol B: Stereoselective Binding Validation (Muscarinic)

Objective: Use Levetimide to validate that a radioligand (e.g.,


-NMS or 

-QNB) is binding specifically to muscarinic receptors.

Principle: Specific binding is defined as the difference between total binding and binding in the presence of a saturating concentration of a specific competitor. By using Levetimide (inactive) and Dexetimide (active), one can prove the binding site is stereoselective.

Workflow Diagram:

BindingAssay Start Membrane Preparation (e.g., Rat Cortex) Radioligand Add [3H]-Ligand (Fixed Conc.) Start->Radioligand Split Split into Reaction Tubes Radioligand->Split Tube1 Tube A: Total Binding (Vehicle only) Split->Tube1 Tube2 Tube B: Non-Specific Binding (Atropine 1µM) Split->Tube2 Tube3 Tube C: Dexetimide (10 nM - 1 µM) Split->Tube3 Tube4 Tube D: Levetimide (10 nM - 1 µM) Split->Tube4 Incubate Incubate (25°C, 60 min) Tube1->Incubate Tube2->Incubate Tube3->Incubate Tube4->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis: Is Tube D ≈ Tube A? Is Tube C ≈ Tube B? Count->Analyze

Caption: Experimental workflow for validating stereospecific muscarinic binding using Levetimide as the negative stereoisomer control.

Interpretation of Results:

  • Valid Assay: Levetimide (Tube D) should show high CPM counts similar to Total Binding (Tube A), indicating it failed to displace the radioligand. Dexetimide (Tube C) should show low counts similar to Non-Specific Binding (Tube B).

  • Invalid Assay: If Levetimide significantly displaces the radioligand, the ligand may be binding to non-muscarinic sites (e.g., Sigma receptors) or the Levetimide concentration is too high (>10 µM), forcing low-affinity interactions.

Part 4: Safety & Handling

  • Hazard Classification: Levetimide HCl is a potent chemical. While less active than dexetimide on the cholinergic system, it is a Sigma ligand and should be treated as a Toxic Solid .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to avoid inhalation.

  • First Aid:

    • Inhalation:[3] Move to fresh air.

    • Skin Contact: Wash with soap and water for 15 minutes.

    • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • Stereoselective Binding Profiles: Dehaven-Hudkins, D. L., et al. "Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites." Life Sciences, 1992.

  • Muscarinic Receptor Pharmacology: Birdsall, N. J., et al. "Muscarinic receptor subclasses." Trends in Pharmacological Sciences, 1986.

  • Chemical Properties & Salts: "this compound."[1][3] PubChem Database, National Center for Biotechnology Information.

  • Radioligand Binding Methodology: Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology, 1993.

Sources

Technical Guide: Levetimide Affinity Profiling for Sigma-1 vs. Sigma-2 Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Filter

In the complex landscape of Central Nervous System (CNS) pharmacology, distinguishing between receptor subtypes with overlapping ligand profiles is a critical challenge. Levetimide, the (


)-enantiomer of the potent antimuscarinic drug benzetimide (Dexetimide), serves as a pivotal tool in this domain.

While Dexetimide exhibits high affinity for both muscarinic acetylcholine receptors (mAChRs) and sigma receptors, Levetimide retains high affinity for sigma receptors—specifically the Sigma-1 (


) subtype—while displaying negligible affinity for muscarinic receptors. This unique stereochemical dissociation  allows researchers to utilize Levetimide as a "pharmacological scalpel," isolating sigma-mediated effects from muscarinic noise in complex biological assays.

This guide details the affinity profile of Levetimide, provides validated protocols for distinguishing


 vs. 

binding, and explores the mechanistic implications for drug development.

Pharmacological Profile & Affinity Data[1][2][3][4]

The utility of Levetimide lies in its selectivity ratios. Unlike many sigma ligands which are non-selective (e.g., DTG, Haloperidol), Levetimide shows a distinct preference for the


 subtype over 

, and a massive selectivity for sigma sites over muscarinic sites compared to its enantiomer.
Comparative Binding Constants ( )

The following data summarizes the inhibition constants (


) determined via radioligand binding assays in guinea pig brain homogenates, the gold standard tissue for sigma receptor density.
Ligand

Affinity (

)

Affinity (

)
mAChR Affinity (

)
Selectivity (

vs

)
Primary Utility
Levetimide 2.2 nM 103 nM > 3,000 nM*~47-fold

Probe / Negative Control for mAChR
Dexetimide 19 nM65 nM0.2 nMNon-selectivePotent mAChR Antagonist
(+)-Pentazocine 3.0 nM> 1,000 nMInactive> 300-foldSelective

Agonist
DTG 28 nM25 nMInactiveNon-selectiveUniversal Sigma Ligand

Note: mAChR affinity for Levetimide is often reported as negligible or orders of magnitude lower than Dexetimide. Data derived from Moebius et al. (1991) and subsequent validation studies.

The "Levetimide Logic" in Assays

Because Levetimide binds


 with nanomolar affinity (2.2 nM) but is virtually inert at muscarinic receptors, it is used to validate that a physiological effect observed with Dexetimide is sigma-mediated .
  • Scenario A: If Dexetimide is active but Levetimide is inactive

    
     The effect is Muscarinic .
    
  • Scenario B: If both Dexetimide and Levetimide are active

    
     The effect is likely Sigma-mediated .
    

Experimental Methodologies: Radioligand Binding Assays[3][4][5][6][7][8][9][10]

To accurately determine Levetimide affinity or use it as a competitor, precise radioligand binding protocols are required. The


 assay is direct, whereas the 

assay requires a "masking" strategy because no perfectly selective

radioligand exists that is commercially ubiquitous (though [³H]DTG is standard).
Protocol A: Sigma-1 ( ) Receptor Binding Assay

Objective: Determine


 of Levetimide at 

sites.
  • Tissue Source: Guinea pig brain membranes (cortex/cerebellum) or HEK293 cells overexpressing human SIGMAR1.

  • Radioligand: -Pentazocine (Specific Activity ~30-50 Ci/mmol).

  • Concentration: 3 nM (approx.

    
    ).
    

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Total Binding: Membrane + -Pentazocine + Buffer.

    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.[1][2]
      
    • Experimental: Add Levetimide (

      
       to 
      
      
      
      M).
  • Conditions: Incubate at 37°C for 120 minutes . (Note:

    
     kinetics are slow; equilibrium is crucial).
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Wash: 3x with ice-cold Tris-HCl buffer.

  • Detection: Liquid scintillation counting.

Protocol B: Sigma-2 ( / TMEM97) Receptor Binding Assay

Objective: Determine


 of Levetimide at 

sites using the "Masking" technique.
  • Radioligand: [³H]DTG (1,3-Di(2-tolyl)guanidine).[3][4]

  • Masking Agent: (+)-Pentazocine (to block

    
     sites).[5][6]
    

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, pH 8.0 (Note:

    
     binding is often optimized at slightly higher pH).
    
  • The Masking Step (Critical):

    • The assay buffer must contain 100 nM to 1

      
      M (+)-Pentazocine . This saturates all 
      
      
      
      receptors, ensuring [³H]DTG only binds to
      
      
      .
  • Incubation:

    • Total Binding: Membrane + [³H]DTG + (+)-Pentazocine.

    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.[1][2]
      
    • Experimental: Add Levetimide (

      
       to 
      
      
      
      M).
  • Conditions: Incubate at 25°C (Room Temp) for 60-90 minutes .

  • Termination: Rapid filtration (GF/B filters, PEI pre-soaked).

  • Calculation: The displacement curve reflects Levetimide's competition for the

    
     site only, as the 
    
    
    
    site is occupied by the blocker.

Visualization: Assay Logic & Signaling Pathways

The "Masking" Strategy for Sigma-2 Isolation

The following diagram illustrates the logical flow of the


 binding assay, highlighting how Levetimide affinity is isolated from the non-selective radioligand [³H]DTG.

Sigma2_Assay_Logic Radioligand [³H]DTG (Binds σ1 & σ2) Target Membrane Prep (Contains σ1 & σ2) Radioligand->Target Complex Blocked System: σ1 Occupied σ2 Available Radioligand->Complex Binds σ2 only Mask (+)-Pentazocine (Saturates σ1) Mask->Target Blocks σ1 Target->Complex Result Displacement Curve Represents σ2 Affinity Complex->Result Levetimide Levetimide (Test Compound) Levetimide->Complex Competes at σ2

Caption: Logical workflow for isolating Sigma-2 affinity using [³H]DTG and (+)-Pentazocine masking.

Levetimide vs. Dexetimide: Pharmacological Divergence

This diagram visualizes the stereochemical "fork in the road" where Levetimide separates sigma activity from muscarinic activity.

Stereochemical_Divergence Benzetimide Benzetimide (Racemic Mixture) Dex Dexetimide ((+)-Enantiomer) Benzetimide->Dex Lev Levetimide ((-)-Enantiomer) Benzetimide->Lev mAChR Muscarinic Receptors (Anticholinergic Side Effects) Dex->mAChR High Affinity (Ki < 1nM) Sigma1 Sigma-1 Receptor (Chaperone Activity) Dex->Sigma1 Moderate Affinity Sigma2 Sigma-2 Receptor (TMEM97) Dex->Sigma2 Moderate Affinity Lev->mAChR Negligible Affinity Lev->Sigma1 High Affinity (Ki ~2.2nM) Lev->Sigma2 Low Affinity (Ki ~100nM)

Caption: Stereochemical divergence showing Levetimide's specificity for Sigma-1 compared to Dexetimide's broad profile.

Implications for Drug Development[5][11]

The "Sigma-1 Chaperone" Hypothesis

Levetimide's high affinity for


 makes it relevant for studying the receptor's role as a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).
  • Mechanism: Upon binding high-affinity ligands like Levetimide,

    
     dissociates from BiP (Binding immunoglobulin protein) and chaperones IP3 receptors, stabilizing calcium signaling between the ER and mitochondria.
    
  • Therapeutic Relevance: This pathway is critical in neurodegenerative diseases (ALS, Alzheimer's) where mitochondrial calcium dysregulation is a hallmark.

Distinguishing Side Effects

In the development of antipsychotics or cognitive enhancers, "off-target" muscarinic binding causes dry mouth, blurred vision, and cognitive dulling.

  • Validation Step: If a novel compound shows neuroprotective effects similar to Dexetimide, researchers must verify if this is due to ACh blockade or Sigma activation.

  • The Test: Run the assay with Levetimide. If Levetimide replicates the neuroprotection without the anticholinergic side effects, the mechanism is confirmed as Sigma-1 mediated.

References

  • Moebius, F. F., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites. Life Sciences, 49(18), PL135-139. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abate, C., et al. (2015). Sigma-2 receptor: A target for cancer therapy. Future Medicinal Chemistry, 7(4), 415-417. (Context on Sigma-2/TMEM97 identification). [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocols for Sigma Receptors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Levetimide Ligand Page. [Link]

Sources

A Guide to Levetimide and Its Derivatives: The Stereochemical Key to Unlocking Synaptic Vesicle Protein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the history and application of Levetiracetam (often referred to by its core structure, "Levetimide") as a pioneering stereochemical probe in neuroscience. We will dissect the journey from a novel antiepileptic drug with an unknown mechanism to a highly specific molecular tool that has become indispensable for studying the synaptic vesicle protein 2A (SV2A), a key regulator of neurotransmitter release. This guide is intended for researchers, neuroscientists, and drug development professionals seeking to understand and leverage this tool for probing synaptic biology.

The Foundational Principle: Why Stereochemistry is a Non-Negotiable in Neuroscience

In the complex molecular landscape of the brain, the three-dimensional shape of a molecule is paramount. Receptors, enzymes, and other protein targets possess intricate, chiral binding pockets. Consequently, stereoisomers—molecules with the same chemical formula but different spatial arrangements—can exhibit dramatically different biological activities. One enantiomer may be a potent modulator of a target, while its mirror image (the other enantiomer) can be inactive or even interact with an entirely different target, leading to off-target effects.

The story of Levetiracetam is a classic demonstration of this principle. Its therapeutic action and its utility as a scientific probe are entirely dependent on its specific stereoconfiguration. Understanding this stereoselectivity is not merely an academic exercise; it is the very basis for its mechanism of action and its power as a research tool.

From Unkown Mechanism to a Specific Target: The Discovery of the SV2A Connection

Levetiracetam (LEV) was first identified through random screening as an effective anti-seizure agent in animal models.[1][2] Unlike other antiepileptic drugs (AEDs) of its time, it did not appear to work through conventional mechanisms like modulating ion channels or GABA receptors.[3][4] This unique profile suggested a novel mechanism of action, sparking a decade-long search for its molecular target.[1]

The breakthrough came in 2004, when Lynch et al. definitively identified the Synaptic Vesicle Glycoprotein 2A (SV2A) as the specific, high-affinity binding site for Levetiracetam.[5][6] SV2A is a transmembrane protein found on synaptic vesicles in virtually all neurons, where it plays a crucial role in regulating the release of neurotransmitters.[7][8] Mice lacking the SV2A protein exhibit severe seizures and die within weeks of birth, highlighting the protein's critical role in normal brain function.[9][10]

The causality behind this discovery was established through a series of rigorous experiments:

  • Binding Necessity: Brain membranes from mice genetically engineered to lack SV2A showed a complete absence of binding to a tritiated LEV derivative.[6][11]

  • Binding Sufficiency: When the human SV2A protein was expressed in non-neuronal cells (fibroblasts), these cells gained the ability to bind LEV and its analogs, proving that no other neuronal co-factors were required for the interaction.[6][11]

  • Isoform Specificity: The binding was highly specific to the SV2A isoform; no significant binding was observed for the related SV2B and SV2C proteins.[1][11]

Most importantly, this binding was proven to be stereospecific. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. Its corresponding (R)-enantiomer, known as ucb L060, was found to be virtually inactive, displaying a much lower affinity for SV2A.[1][11] This stereoselectivity became the cornerstone of Levetimide's use as a research probe.

Caption: Stereochemical basis of Levetiracetam's action.

Levetimide as a Stereochemical Probe: A Self-Validating System

The dramatic difference in binding affinity between the (S) and (R) enantiomers provides a powerful, built-in control for experimentation. Any biological effect observed with (S)-Levetiracetam but not with its inactive (R)-enantiomer can be confidently attributed to a specific interaction with SV2A. This turns the pair of enantiomers into a self-validating system to probe the function of SV2A in any given neuronal preparation or system.

The core logic is as follows:

  • Hypothesis: A specific cellular or network phenomenon is mediated by SV2A.

  • Experiment: Apply (S)-Levetiracetam to the system and observe a change.

  • Control: Apply the same concentration of the inactive (R)-enantiomer (ucb L060).

This approach eliminates ambiguity and provides a high degree of certainty that the observed effects are not due to non-specific interactions with the cell membrane or other off-target proteins.

Quantitative Demonstration of Stereoselectivity

The stereospecificity of binding is not just qualitative; it is a quantifiable phenomenon. Competitive binding assays are used to determine the concentration of a compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50), which can be used to calculate the binding affinity (Ki).

CompoundStereochemistryBinding Affinity for SV2A (IC50)Anticonvulsant PotencyReference
Levetiracetam (S)-enantiomer~0.5-1.0 µMHigh[11]
ucb L060 (R)-enantiomer>100 µMInactive[11]

Table 1: Comparative binding affinities and in vivo potency of Levetiracetam stereoisomers. The data clearly illustrates the >100-fold difference in affinity for the SV2A target, which is the foundation of its use as a stereochemical probe.

Key Experimental Workflow: In Vitro Radioligand Binding Assay

A cornerstone technique for studying the Levetimide-SV2A interaction is the competitive radioligand binding assay. This workflow allows for the precise measurement of binding affinities of unlabeled compounds (like Levetiracetam and its analogs) by measuring how effectively they compete with a radiolabeled probe for the SV2A binding site.

G start Start: Tissue Source (e.g., Rodent Brain Cortex) prep Step 1: Membrane Preparation Homogenize tissue in buffer. Centrifuge to pellet membranes rich in SV2A. start->prep incubate Step 2: Incubation Combine membranes, radioligand ([3H]ucb 30889), and competitor (e.g., Levetiracetam) at various concentrations. prep->incubate separate Step 3: Separation Rapidly filter the mixture through glass fiber filters. Unbound ligand passes through; membranes with bound ligand are trapped. incubate->separate wash Step 4: Washing Quickly wash filters with ice-cold buffer to remove non-specifically bound radioligand. separate->wash quantify Step 5: Quantification Place filters in scintillation vials with cocktail. Measure radioactivity using a scintillation counter. wash->quantify analyze Step 6: Data Analysis Plot bound radioactivity vs. competitor concentration. Calculate IC50 and Ki values. quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive SV2A radioligand binding assay.

Detailed Protocol: Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the SV2A protein.

  • Causality & Rationale: This protocol is designed to isolate the specific binding event. Using a radiolabeled version of a high-affinity SV2A ligand allows for sensitive detection. The competition format reveals the relative affinity of the unlabeled test compound. The inclusion of a "non-specific binding" control (a saturating concentration of an unlabeled ligand) is critical for accurately calculating specific binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect brain tissue (e.g., hippocampus or cortex) from a suitable animal model and place it in ice-cold sucrose buffer.

    • Homogenize the tissue using a Teflon-glass homogenizer. The homogenization breaks open cells, releasing the synaptic vesicles.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes containing synaptic vesicles.

    • Resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Assay buffer.

      • A fixed, low concentration of a radiolabeled SV2A ligand (e.g., [3H]ucb 30889). This concentration is typically at or below the ligand's Kd value to ensure binding is sensitive to competition.

      • Increasing concentrations of the unlabeled test compound (e.g., (S)-Levetiracetam or (R)-ucb L060). A wide range of concentrations is used to generate a full competition curve.

      • Control wells: "Total Binding" (no competitor) and "Non-Specific Binding" (a saturating concentration of an unlabeled high-affinity ligand, like Levetiracetam itself at 100 µM).

    • Initiate the binding reaction by adding a specific amount of the prepared membrane protein (e.g., 50-100 µg).

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand. This step must be fast to prevent dissociation of the bound ligand.

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the CPM from the "Non-Specific Binding" wells from all other wells.

    • Plot the specific binding CPM against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Evolution of the Probe: From Benchtop to Bedside with PET Imaging

The principles established with Levetimide as a stereochemical probe laid the groundwork for one of the most significant advances in clinical neuroscience: the in vivo imaging of synaptic density. The development of positron-emitting radiolabeled derivatives of Levetiracetam has allowed researchers to visualize and quantify SV2A levels in the living human brain using Positron Emission Tomography (PET).[7]

Tracers such as [11C]UCB-J and [18F]UCB-H are high-affinity SV2A ligands that can cross the blood-brain barrier.[12][13] When injected into a subject, their distribution in the brain mirrors the density of the SV2A protein.[7] Since SV2A is ubiquitously expressed in presynaptic terminals, the PET signal serves as a reliable index of synaptic density.[7]

This technology has revolutionized the study of neurological and psychiatric disorders, which are often characterized by synaptic loss ("synaptopathy").[13][14] Blocking studies, a direct in vivo application of the stereochemical probe principle, are used to validate these PET tracers. Pre-administration of unlabeled Levetiracetam effectively blocks the binding of the radiotracer, significantly reducing the PET signal and confirming that the tracer is binding specifically to SV2A in the brain.[12][15]

Conclusion

The history of Levetimide is a compelling narrative of scientific inquiry, demonstrating how a deep understanding of a drug's fundamental mechanism of action can transform it into an invaluable tool for basic research. The stereospecific interaction between Levetiracetam and the SV2A protein provided the key to its therapeutic effect and, simultaneously, a highly reliable method for probing synaptic function. From in vitro binding assays that elucidate molecular interactions to advanced in vivo PET imaging that visualizes synaptic density in patients, the legacy of this stereochemical probe continues to expand our understanding of the brain in both health and disease.

References

  • Title: Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Title: Abnormal neurotransmission in mice lacking synaptic vesicle protein 2A (SV2A) - PNAS. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Title: Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B - bioRxiv. Source: bioRxiv. URL: [Link]

  • Title: What are SV2A modulators and how do they work? - Patsnap Synapse. Source: Patsnap. URL: [Link]

  • Title: (PDF) Synaptic vesicle protein 2A: Basic facts and role in synaptic function - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities - Redalyc. Source: Redalyc. URL: [Link]

  • Title: A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One. Source: PLOS One. URL: [Link]

  • Title: Synaptic Vesicle Protein 2A Expression in Glutamatergic Terminals Is Associated with the Response to Levetiracetam Treatment - MDPI. Source: MDPI. URL: [Link]

  • Title: Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical Gate. Source: Clinical Gate. URL: [Link]

  • Title: A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PubMed. Source: PubMed. URL: [Link]

  • Title: Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed. Source: PubMed. URL: [Link]

  • Title: In vitro and in vivo correlation study of levetiracetam immediate release tablet using wagner nelson method | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PubMed. Source: PubMed. URL: [Link]

  • Title: Novel levetiracetam derivatives that are effective against the Alzheimer-like phenotype in mice: synthesis, in vitro, ex vivo and in vivo efficacy studies - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. Source: University of Barcelona. URL: [Link]

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed. Source: PubMed. URL: [Link]

  • Title: Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: In Vitro and In Vivo Bioequivalence Study of 3D-Printed Instant-Dissolving Levetiracetam Tablets and Subsequent Personalized Dosing for Chinese Children Based on Physiological Pharmacokinetic Modeling - PubMed. Source: PubMed. URL: [Link]

  • Title: [PDF] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: National Academy of Sciences. URL: [Link]

  • Title: Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Percutaneous delivery of levetiracetam as an alternative to topical nonsteroidal anti-inflammatory drugs: formulation development, in vitro and in vivo characterization - PubMed. Source: PubMed. URL: [Link]

  • Title: Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams | bioRxiv. Source: bioRxiv. URL: [Link]

  • Title: The Levetiracetam binding site in SV2A A Chemical structure of... - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice. Source: bioRxiv. URL: [Link]

  • Title: Discovery and development of SV2A PET tracers: Potential for imaging synaptic density and clinical applications - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: In vivo imaging of synaptic density in neurodegenerative disorders with positron emission tomography - University of Cambridge. Source: University of Cambridge. URL: [Link]

  • Title: SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials. Source: ClinicalTrials.gov. URL: [Link]

  • Title: SV2A PET imaging in human neurodegenerative diseases - eScholarship.org. Source: eScholarship.org. URL: [Link]

  • Title: [Levetiracetam: a molecule with a novel mechanism of action in the pharmaceutical treatment of epilepsy] - PubMed. Source: PubMed. URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Characterizing Levetimide Hydrochloride Binding at Sigma Receptor Sites using Radioligand Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to characterize the binding of Levetimide hydrochloride to sigma (σ) receptor subtypes. Levetimide, a stereoisomer of the potent antimuscarinic agent dexetimide, demonstrates significant and stereoselective affinity for sigma-1 (σ₁) receptors.[1] This document outlines the scientific rationale, step-by-step protocols for radioligand binding assays, and data analysis methodologies necessary to quantify this interaction, empowering researchers to explore the therapeutic potential and mechanistic intricacies of Levetimide's engagement with these unique receptor systems.

Scientific Introduction: The Intersection of Levetimide and Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood to be a distinct class of intracellular proteins primarily located at the endoplasmic reticulum (ER).[2][3] They are broadly classified into two main subtypes, σ₁ and σ₂, which are genetically unrelated but share some pharmacological similarities.[4] These receptors are implicated in a vast array of cellular functions and are considered promising therapeutic targets for conditions ranging from neurodegenerative diseases and psychiatric disorders to pain and cancer.[4]

The σ₁ receptor, in particular, functions as a ligand-operated molecular chaperone, modulating intracellular calcium signaling and interacting with a variety of ion channels and other receptors.[2] this compound has been identified as a potent and stereoselective inhibitor of σ₁ receptor binding. In studies using guinea pig brain membranes and the σ₁-selective radioligand -pentazocine, Levetimide exhibited a high affinity with an inhibitory constant (Kᵢ) of 2.2 nM.[1] This is in contrast to its enantiomer, dexetimide, which was nine-fold less potent.[1] At the σ₂ receptor, identified using [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), both Levetimide and dexetimide showed weaker affinity and a lack of stereoselectivity.[1]

Given that Levetimide is an isomer of a potent antimuscarinic agent, understanding its distinct affinity profile for sigma receptors is critical.[1][5] This application note provides the necessary protocols to independently verify and explore these binding characteristics.

Experimental Design and Rationale

The characterization of Levetimide's binding to sigma receptors is achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," i.e., Levetimide) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ).[6][7]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis Tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ₁) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Protein Protein Quantification (e.g., Bradford Assay) Membrane->Protein Setup Assay Setup (Membranes, Buffer, Radioligand) Protein->Setup Competitor Add Competitor (Varying [Levetimide]) Setup->Competitor Incubation Incubation (e.g., 90 min at 37°C) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ → Kᵢ Calculation) Counting->Analysis

To accurately assess binding to each sigma receptor subtype, specific radioligands are employed:

  • For σ₁ Receptors: -pentazocine is the preferred radioligand due to its high selectivity for this subtype.[8]

  • For σ₂ Receptors: [³H]DTG is commonly used. As [³H]DTG binds to both σ₁ and σ₂ sites, a "masking" agent, typically unlabeled (+)-pentazocine (100 nM), is added to saturate the σ₁ sites, ensuring that [³H]DTG binding is measured predominantly at the σ₂ receptor.[9]

Detailed Protocols

Preparation of Tissue Membrane Homogenates

This protocol is adapted for guinea pig brain, a tissue with high expression of σ₁ receptors.[4] A similar procedure can be used for rat liver, which has a high density of σ₂ receptors.[10]

Materials:

  • Male guinea pig brain (fresh or frozen at -80°C)

  • Homogenization Buffer: 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4 (ice-cold)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (ice-cold)[10]

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Dissect and weigh the guinea pig brain tissue on ice.

  • Add the tissue to 10-20 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000-30,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant. Resuspend the membrane pellet in an equal volume of fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation (Step 5) and resuspension (Step 6) steps one more time to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a smaller, known volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay.[12][13][14] Bovine serum albumin (BSA) is a commonly used protein standard.[15]

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol for σ₁ Receptor Competition Binding Assay

Materials:

  • Guinea pig brain membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)

  • Competitor: this compound stock solution

  • Non-specific binding agent: Haloperidol or unlabeled (+)-pentazocine (10 µM final concentration)[9]

  • 96-well plates, scintillation vials, scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[8]

  • Filtration manifold (cell harvester)

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the assay in 96-well plates in triplicate for each condition (Total Binding, Non-specific Binding, and each Levetimide concentration). The final assay volume is typically 200-500 µL.[16]

  • Total Binding Wells: Add Assay Buffer, membrane preparation (typically 50-100 µg protein), and -pentazocine. The final concentration of the radioligand should be close to its Kₔ value (e.g., 2-5 nM).[9][16]

  • Non-specific Binding (NSB) Wells: Add Assay Buffer, membrane preparation, -pentazocine, and the non-specific binding agent (e.g., 10 µM Haloperidol).

  • Competitor Wells: Add Assay Buffer, membrane preparation, -pentazocine, and the corresponding dilution of this compound.

  • Incubate the plates at 37°C for 90-150 minutes with gentle agitation.[10][16]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate in the dark.

  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol for σ₂ Receptor Competition Binding Assay

This protocol is very similar to the σ₁ assay but uses a different tissue source, radioligand, and includes a masking agent.

Key Differences from σ₁ Protocol:

  • Tissue Source: Rat liver membrane preparation is preferred due to its higher density of σ₂ receptors.[10]

  • Radioligand: Use [³H]DTG at a final concentration near its Kₔ for σ₂ sites (e.g., 3-5 nM).[9]

  • Masking Agent: Add unlabeled (+)-pentazocine to all wells (Total, NSB, and Competitor) at a final concentration of 100 nM to block binding of [³H]DTG to σ₁ sites.[9]

  • Non-specific Binding Agent: Use a high concentration of unlabeled DTG (10 µM).[16]

  • Incubation: Typically performed at room temperature for 120 minutes.[9][16]

A Note of Caution on Masking Protocols: While widely used, the masking strategy with (+)-pentazocine is not without its challenges. Research has shown that (+)-pentazocine can compete with [³H]DTG at the σ₂ site, and conversely, [³H]DTG can displace the masking agent from the σ₁ site.[2] This can lead to an overestimation of σ₂ receptor numbers.[2] An alternative approach is to use a cell line that expresses σ₂ but not σ₁ receptors, eliminating the need for a mask.[2] Researchers should be aware of these limitations when interpreting their data.

Data Analysis and Interpretation

G RawCPM Raw CPM Data SpecificBinding Calculate Specific Binding Total Binding - NSB RawCPM->SpecificBinding CurveFit Non-linear Regression (Sigmoidal Dose-Response) SpecificBinding->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kₔ) IC50->ChengPrusoff Ki Calculate Kᵢ Value ChengPrusoff->Ki

  • Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding (NSB) wells from the CPM of the total and competitor wells.[17]

    • Specific Binding = Total CPM - Average NSB CPM

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the Levetimide concentration. This will generate a sigmoidal dose-response curve.[18]

  • Determine IC₅₀: Use a non-linear regression curve-fitting program (such as GraphPad Prism) to analyze the competition curve and determine the IC₅₀ value.[3][17] This is the concentration of Levetimide that inhibits 50% of the specific radioligand binding.[7]

  • Calculate Kᵢ: Convert the experimentally derived IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation .[19][20] The Kᵢ is a constant for the drug and receptor, independent of the assay conditions.[6][20]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Summary of Expected Binding Parameters

The following table summarizes the reported binding affinities of Levetimide and its stereoisomer, providing a benchmark for experimental results.

CompoundReceptor Site (Radioligand)Kᵢ (nM)Stereoselectivity
Levetimide σ₁ (-pentazocine) 2.2 Yes (9-fold > Dexetimide)
Dexetimideσ₁ (-pentazocine)19-
Levetimideσ₂ ([³H]DTG)103No
Dexetimideσ₂ ([³H]DTG)65No
Data sourced from DeHaven-Hudkins & Hudkins (1991).[1]

Conclusion

The protocols detailed in this guide provide a robust and validated method for characterizing the binding of this compound at sigma receptor subtypes. By carefully preparing tissue membranes and executing competitive radioligand binding assays, researchers can obtain quantitative data (IC₅₀ and Kᵢ values) that elucidate the compound's affinity and selectivity. This information is fundamental for advancing our understanding of Levetimide's pharmacological profile and exploring its potential as a tool for studying sigma receptor function or as a lead compound in drug discovery programs targeting these important intracellular proteins.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). PMC. Retrieved from [Link]

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Abbas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]

  • Abbas, A., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. Royal College of Surgeons in Ireland - Figshare. Retrieved from [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PMC. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748. (n.d.). GraphPad. Retrieved from [Link]

  • Abbas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]

  • Marrazzo, A., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. Retrieved from [Link]

  • Saturation Binding Curves and Scatchard Plots1. (n.d.). GraphPad. Retrieved from [Link]

  • Development of sigma-1. (2026, January 24). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • Equation: One site -- Specific binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Receptor binding techniques: competition (inhibition or displacement) assays. (n.d.). Glaxo Wellcome and Science - Global. Retrieved from [Link]

  • Ki values simulated at different levels of radioligand depletion,... (n.d.). ResearchGate. Retrieved from [Link]

  • GraphPad Prism Step-by-Step Examples. (n.d.). GraphPad. Retrieved from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [https://www.med.upenn.edu/cpob/assets/user-content/documents/mach-publications/Characterization of Sigma-2 Receptor-Specific Binding Sites Using.pdf]([Link] of Sigma-2 Receptor-Specific Binding Sites Using.pdf)

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Bradford (BioRad) Protein Assay 1.5 ml Protocol. (n.d.). Sandiego. Retrieved from [Link]

  • DeHaven-Hudkins, D. L., & Hudkins, R. L. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites. PubMed. Retrieved from [Link]

  • Assay buffers. (n.d.). Retrieved from [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Bio-Rad Protein Assay. (1994, March 24). Bio-Rad. Retrieved from [Link]

  • Methods for Measuring the Concentrations of Proteins. (2020, April 1). PubMed - NIH. Retrieved from [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Receptor binding profile of the antipsychotics included in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • Multiple sigma binding sites in guinea-pig and rat brain membranes: G-protein interactions. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • Muscarinic Antagonists. (2023, May 8). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Cholinergic and antimuscarinic (anticholinergic) mechanisms and drugs. (2015, March 2). Clinical Gate. Retrieved from [Link]

  • Antimuscarinic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Rigo, J. M., et al. (2002). The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents. PubMed. Retrieved from [Link]

  • Muscarinic acetylcholine receptor binding affinities of pethidine analogs. (2015, November 15). PubMed - NIH. Retrieved from [Link]

  • Clinical investigation of medicinal products in the treatment of Myasthenia Gravis. (2026, February 13). European Medicines Agency (EMA). Retrieved from [Link]

  • Muscarinic Agonists and Antagonists. (2017, April 8). Basicmedical Key. Retrieved from [Link]

  • High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. (n.d.). PubMed. Retrieved from [Link]

Sources

Precision Preparation of Levetimide Hydrochloride Stock Solutions for Muscarinic Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the rigorous preparation of Levetimide hydrochloride stock solutions. Levetimide, the levorotatory enantiomer of benzetimide, serves as a critical pharmacological tool—specifically as the inactive or low-affinity stereoisomer control for the potent muscarinic antagonist dexetimide. Accurate preparation of this stock is not merely a procedural necessity but a scientific control requirement; errors in Levetimide concentration directly invalidate the calculation of specific receptor binding. This guide synthesizes physiochemical data with best practices for solvent selection, storage, and serial dilution to ensure data integrity in high-throughput screening (HTS) and functional cell-based assays.

Physicochemical Profile & Strategic Planning

Before uncapping the vial, the researcher must acknowledge the stereochemical context. Levetimide displays approximately 1,000-fold lower affinity for muscarinic acetylcholine receptors (mAChRs) compared to dexetimide.[1] Consequently, it is used to define non-specific binding . If the Levetimide stock is degraded or less concentrated than calculated, non-specific binding will be underestimated, leading to false-positive specific binding data for the active compound.

Table 1: Key Compound Properties
PropertySpecificationNotes
Compound Name This compound(–)-Benzetimide HCl
CAS Number 21888-96-0 (HCl salt)Verify specific batch CAS; Free base is 21888-99-3
Molecular Weight 362.90 g/mol Note: Free base is ~326.4 g/mol .[2] Always use the salt MW for mass calculations.
Solubility (DMSO)

20 mg/mL
Preferred for Master Stock (Cryostorage)
Solubility (Water) SolublePreferred for immediate Working Solution only
Solubility (Ethanol)

10 mg/mL
Alternative organic solvent
Storage (Solid) -20°CProtect from moisture (desiccate)
Solvent Selection Strategy: The "DMSO Master, Aqueous Working" Rule

While Levetimide HCl is water-soluble, Dimethyl Sulfoxide (DMSO) is the superior solvent for Master Stock preparation for three reasons:

  • Cryopreservation: DMSO formulations do not expand significantly upon freezing, preventing micro-fractures in storage vials that occur with aqueous solutions.

  • Hydrolytic Stability: Long-term storage in aqueous buffers can lead to gradual hydrolysis or pH drifts that alter compound stability.

  • Sterility: High-concentration DMSO is bacteriostatic, reducing contamination risks during repeated handling.

Protocol: Master Stock Preparation (10 mM)

Objective: Create a 10 mM Master Stock solution in 100% DMSO. Safety: Levetimide is a bioactive compound. Wear nitrile gloves, safety goggles, and work within a fume hood.

Step-by-Step Methodology
  • Equilibration: Remove the Levetimide HCl vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering the weighing mass.

  • Gravimetric Measurement:

    • Place a sterile, amber glass vial (borosilicate) on an analytical balance (readability 0.01 mg).

    • Weigh out approximately 3.63 mg of Levetimide HCl. Record the exact mass (

      
      ).
      
  • Volume Calculation:

    • Do not rely on adding a fixed volume (e.g., "add 1 mL"). Instead, calculate the required DMSO volume (

      
      ) based on the exact mass to achieve 10 mM.
      
    • Formula:

      
      
      
    • Example: If you weighed 3.65 mg :

      
      
      
  • Dissolution:

    • Add the calculated volume of high-grade anhydrous DMSO (≥99.9%).

    • Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.

  • Aliquot & Storage:

    • Dispense into 50–100

      
      L aliquots in amber polypropylene tubes or glass vials with Teflon-lined caps.
      
    • Label: "Levetimide HCl 10mM [Date] [Initials]".

    • Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

Protocol: Working Solutions & Serial Dilution

Objective: Dilute Master Stock for cell-based assays while maintaining DMSO tolerance limits. Constraint: Most mammalian cells (e.g., CHO, HEK293) tolerate


 0.1% - 0.5% DMSO.
The "Intermediate Dilution" Method

Directly pipetting 1


L of stock into 1 mL of media often leads to precipitation at the interface or mixing errors. Use an intermediate aqueous step.[3][4]

Scenario: Target Assay Concentration = 10


M (Final).
  • Thaw: Thaw one 10 mM Master Stock aliquot at 37°C for 2 minutes; vortex.

  • Intermediate Stock (100

    
    M): 
    
    • Dilute 10 mM Master Stock 1:100 into the assay buffer (e.g., PBS or HBSS).

    • Mix: 10

      
      L Master Stock + 990 
      
      
      
      L Buffer.
    • Result: 100

      
      M Levetimide in 1% DMSO.
      
  • Final Assay Well Addition:

    • Add the Intermediate Stock 1:10 to the cells/membrane prep.

    • Example: Add 10

      
      L Intermediate Stock to 90 
      
      
      
      L cells.
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.1% (Safe for physiology).

Visualization: Workflow & Quality Control

The following diagram illustrates the critical path from dry powder to assay well, highlighting the "Quality Gates" where the researcher must validate the process.

Levetimide_Workflow cluster_0 Phase 1: Master Stock (10 mM) cluster_1 Phase 2: Working Solutions Step1 Weigh Levetimide HCl (Record Exact Mass) Step2 Calculate DMSO Volume V = Mass / (MW * Conc) Step1->Step2 Step3 Dissolve in Anhydrous DMSO (Vortex 30s) Step2->Step3 QC1 QC Gate 1: Visual Clarity Check Step3->QC1 QC1->Step3 Fail (Sonicate) Step4 Aliquot & Freeze (-20°C) QC1->Step4 Pass Step5 Thaw Aliquot (37°C, 2 min) Step4->Step5 Day of Assay Step6 Intermediate Dilution (1:100) (Into Aqueous Buffer) Step5->Step6 QC2 QC Gate 2: Precipitation Check Step6->QC2 Step7 Final Assay Addition (1:10) (Final DMSO < 0.1%) QC2->Step7 Pass

Figure 1: Critical path for Levetimide HCl stock preparation. Yellow diamonds indicate mandatory visual inspection points to ensure solubility before proceeding.

References

  • DeHaven-Hudkins, D. L., & Hudkins, R. L. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[5] Life Sciences, 49(18), PL135–PL139.[5]

    • Significance: Establishes the differential binding affinities of Levetimide vs.
  • Cayman Chemical. Levetiracetam/Levetimide Product Information & Solubility Data.

    • Significance: Provides authoritative solubility data (DMSO, Ethanol, PBS) and stability metrics.
  • Bitesize Bio. How to Make Accurate Stock Solutions.

    • Significance: General best practices for gravimetric preparation and volumetric accuracy in the lab.
  • Merck/Sigma-Aldrich. DMSO Solvent Properties and Compatibility.

    • Significance: Technical specifications for anhydrous DMSO used in library management.

Sources

Application Note: Synthesis and Resolution of Benzetimide to Isolate Levetimide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of racemic Benzetimide and the subsequent isolation of Levetimide , the (


)-(−)-enantiomer. While the (

)-(+)-enantiomer (Dexetimide) is the potent anticholinergic agent, Levetimide is frequently isolated for use as a pharmacological control, an impurity reference standard, or for studies investigating non-muscarinic binding sites (e.g., sigma receptors).

)-(−)-Benzetimide]
CAS Registry:  21888-99-3 (Levetimide), 119391-55-8 (Benzetimide HCl)

Introduction & Scientific Context

Benzetimide is a piperidine derivative possessing potent anticholinergic properties. It exists as a racemate containing two enantiomers with distinct pharmacological profiles:

  • Dexetimide [(

    
    )-(+)-Benzetimide]:  The eutomer, exhibiting high affinity for muscarinic acetylcholine receptors (mAChR). It is used clinically to treat drug-induced parkinsonism.
    
  • Levetimide [(

    
    )-(−)-Benzetimide]:  The distomer, which displays negligible anticholinergic activity (approximately 1/10,000th that of Dexetimide). However, Levetimide retains high affinity for sigma (
    
    
    
    ) receptors
    , making it a critical tool for differentiating between muscarinic and sigma receptor-mediated effects in neuropharmacology.

This protocol outlines the total synthesis of the racemic Benzetimide parent followed by a preparative chromatographic resolution to isolate high-purity Levetimide.

Chemical Synthesis of Racemic Benzetimide

The synthesis constructs the characteristic glutarimide (piperidine-2,6-dione) ring at the 4-position of a benzyl-protected piperidine core. The strategy involves the alkylation of a phenylacetonitrile derivative followed by cyclization.

Retrosynthetic Analysis

The 3,3-disubstituted glutarimide core is accessible via the hydrolysis and cyclization of a corresponding glutaronitrile precursor. This precursor is formed by the Michael addition of acrylonitrile to an


-substituted phenylacetonitrile.
Reagents & Conditions
  • Starting Material: 1-Benzyl-4-piperidone.[1][2][3][4]

  • Key Intermediates:

    
    -phenyl-
    
    
    
    -(1-benzyl-4-piperidyl)acetonitrile.
  • Solvents: Toluene, Tetrahydrofuran (THF), Ethanol.

  • Catalysts/Bases: Sodium amide (

    
    ) or Sodium hydride (
    
    
    
    ), Triton B (benzyltrimethylammonium hydroxide).
Step-by-Step Synthesis Protocol
Step 1: Formation of the

-substituted Nitrile
  • Reaction: Condensation of 1-benzyl-4-piperidone with phenylacetonitrile.

  • Procedure:

    • Dissolve phenylacetonitrile (1.0 eq) in dry toluene.

    • Add sodium amide (

      
      , 1.1 eq) slowly under nitrogen atmosphere to generate the carbanion. Stir at 40°C for 1 hour.
      
    • Add 1-benzyl-4-piperidone (1.0 eq) dropwise.

    • Reflux the mixture for 4–6 hours.

    • Reduction: The resulting intermediate is an unsaturated nitrile. Perform catalytic hydrogenation (

      
      , Pd/C) in ethanol to reduce the double bond, yielding 
      
      
      
      -phenyl-
      
      
      -(1-benzyl-4-piperidyl)acetonitrile
      .
Step 2: Michael Addition (Glutaronitrile Formation)
  • Reaction: Addition of acrylonitrile to the nitrile intermediate.

  • Procedure:

    • Dissolve the nitrile from Step 1 in dioxane or t-butanol.

    • Add a catalytic amount of Triton B (40% in methanol).

    • Add acrylonitrile (1.1 eq) dropwise while maintaining the temperature between 30–35°C.

    • Stir for 3 hours at room temperature.

    • Neutralize with dilute acetic acid and concentrate to obtain the dinitrile intermediate .

Step 3: Cyclization to Benzetimide
  • Reaction: Acid-mediated hydrolysis and ring closure.[3]

  • Procedure:

    • Dissolve the dinitrile in a mixture of glacial acetic acid and concentrated sulfuric acid (2:1 v/v).

    • Heat to reflux for 6 hours. The harsh acidic conditions hydrolyze the nitriles to amides/acids and induce spontaneous cyclization to the imide.

    • Pour the hot mixture onto crushed ice.

    • Basify with ammonium hydroxide (

      
      ) to pH 9.
      
    • Extract with chloroform (

      
      ), dry over 
      
      
      
      , and evaporate.
    • Purification: Recrystallize the crude solid from isopropanol to yield Racemic Benzetimide .

Synthesis Pathway Diagram

BenzetimideSynthesis Start 1-Benzyl-4-piperidone + Phenylacetonitrile Step1 Condensation & Reduction Start->Step1 NaNH2, Toluene Inter1 α-phenyl-α-(1-benzyl-4-piperidyl) acetonitrile Step1->Inter1 H2, Pd/C Step2 Michael Addition (Acrylonitrile) Inter1->Step2 Triton B Inter2 Glutaronitrile Intermediate Step2->Inter2 Step3 Acid Hydrolysis (H2SO4/AcOH) Inter2->Step3 Reflux Product Racemic Benzetimide (Target for Resolution) Step3->Product Cyclization

Caption: Chemical pathway for the synthesis of racemic Benzetimide from piperidone precursors.

Resolution Protocol: Isolation of Levetimide

While classical resolution using chiral acids (e.g., (+)-10-camphorsulfonic acid) is possible, the most robust and scalable method for obtaining high optical purity (>99% ee) is Preparative Chiral HPLC . This method avoids the yield losses associated with fractional crystallization.

Method Principle

The resolution utilizes a polysaccharide-based chiral stationary phase (CSP). The enantiomers interact differentially with the chiral selector (Cellulose tris(4-methylbenzoate)) within the column, resulting in different retention times.

Experimental Protocol (Chiral HPLC)

Equipment: Preparative HPLC system (e.g., Shimadzu LC-20 or equivalent) with UV detection at 220 nm.

ParameterCondition
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Dimensions 250 mm x 20 mm (Preparative) or 250 x 4.6 mm (Analytical)
Mobile Phase Ethanol / n-Heptane (60 : 40 v/v)
Flow Rate 8.0 mL/min (Prep) / 1.0 mL/min (Analytical)
Temperature 25°C
Sample Conc. 20 mg/mL in Ethanol
Injection Vol. 1–5 mL (depending on column loading capacity)
Step-by-Step Separation:
  • Preparation: Dissolve 5.0 g of racemic Benzetimide in 250 mL of Ethanol (warm if necessary). Filter through a 0.45 µm PTFE filter.

  • Loading: Inject the sample onto the equilibrated Chiralcel OJ column.

  • Elution:

    • Fraction 1 (Dexetimide): The (

      
      )-(+)-enantiomer typically elutes second on this specific column phase (check analytical run first; elution order can reverse depending on solvent/phase). Note: Literature indicates Levetimide often elutes first or second depending on the specific cellulose derivative. Standardize with a known standard or polarimetry.
      
    • Fraction 2 (Levetimide): Collect the peak corresponding to the (

      
      )-enantiomer.
      
  • Validation: Analyze collected fractions using a polarimeter.

    • Levetimide Target: Optical Rotation

      
       (c=1, CHCl
      
      
      
      ).
  • Isolation: Evaporate the solvent from the Levetimide fractions under reduced pressure (Rotavap at 40°C).

  • Crystallization: Recrystallize the residue from isopropanol/ether to obtain white crystalline Levetimide.

Resolution Workflow Diagram

ResolutionWorkflow Input Racemic Benzetimide (Dissolved in EtOH) HPLC Preparative Chiral HPLC (Chiralcel OJ Column) Input->HPLC Injection Detect UV Detection (220 nm) & Fraction Collection HPLC->Detect Elution (EtOH/Heptane) Fraction1 Fraction A: (+)-Dexetimide (Eutomer) Detect->Fraction1 Peak 1/2 Fraction2 Fraction B: (-)-Levetimide (Target Distomer) Detect->Fraction2 Peak 2/1 Check Polarimetry Check ([α] = -125°) Final Evaporation & Recrystallization (Pure Levetimide) Check->Final Confirmed (-)-Isomer Fraction2->Check

Caption: Workflow for the chromatographic isolation of Levetimide.

Analytical Validation

To ensure the integrity of the isolated Levetimide, the following quality control tests are mandatory:

  • Chiral Purity (ee%): Re-inject on analytical Chiralcel OJ-H. Requirement: >99.5% enantiomeric excess.

  • Optical Rotation:

    
     to 
    
    
    
    (c=1.0, Chloroform).
  • Melting Point: 150–155°C (Free base).

  • NMR Spectroscopy:

    
    -NMR (CDCl
    
    
    
    ) must confirm the structure and absence of solvent residues.

References

  • Janssen, P. A. J., et al. (1971). The absolute configuration and crystal structure of the anticholinergic drug dexbenzetimide. Nature, 232, 575–576.

  • Speck, A. L., et al. (1971). Stereoselective binding in cardiac tissue of the enantiomers of benzetimide. British Journal of Pharmacology.

  • ChemicalBook. (2023). Benzetimide Synthesis and Intermediates.

  • Peepliwal, A. K., et al. (2010).[5] Stereochemical consideration and eudismic ratio in chiral drug development. Journal of Biomedical Science and Research, 2(1), 29-45.[5]

  • PubChem. (2023). Benzetimide - Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Reducing non-specific binding in Levetimide receptor assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding (NSB) & Assay Optimization

🟢 System Status: Operational

Current Module: Troubleshooting & Optimization Guide Target Ligand Class: Benzetimide Derivatives (Levetimide, Dexetimide) Primary Challenge: High Non-Specific Binding (NSB) due to Lipophilicity

Diagnostic Check: Define Your Target

Before troubleshooting NSB, confirm your assay design. Levetimide is a stereoisomer with distinct pharmacological profiles depending on the receptor target. Misalignment here creates "apparent" NSB that is actually low-affinity specific binding.

Target ReceptorPreferred IsomerAffinity (

)
Status
Muscarinic (mAChR) Dexetimide ((+)-isomer)~0.2 - 2 nM (High)Active. Use Levetimide only as a negative control.
Muscarinic (mAChR) Levetimide ((-)-isomer)> 1

M (Very Low)
Inactive. High signal here is likely off-target (Sigma) or NSB.
Sigma (

) Sites
Levetimide ~2.2 nM (High)Active. Levetimide is a potent Sigma ligand.[1]

Critical Note: If you are using


-Levetimide to label Muscarinic receptors, you will likely see 90%+ non-specific binding because it is the inactive isomer for this target. Ensure you are using 

-Dexetimide for mAChR or acknowledging that Levetimide targets Sigma sites.

The Core Problem: The "Sticky" Ligand

Levetimide and Dexetimide share the benzetimide scaffold. This structure is highly lipophilic (hydrophobic) and cationic (positively charged) at physiological pH.

  • The Trap: The ligand sticks to the anionic (negatively charged) glass fiber filters and plastic walls of the assay tubes.

  • The Result: High background counts that mask the specific receptor signal.

Troubleshooting Modules (Q&A Format)

Module A: Filter-Based Assay Optimization

Q: My "Total Binding" and "Non-Specific Binding" counts are almost identical on GF/B filters. How do I fix this?

A: You are likely experiencing the "Cationic Trap." Glass fiber filters (GF/B or GF/C) possess a net negative surface charge. The cationic Levetimide molecule binds electrostatically to the glass, regardless of receptor presence.

Protocol: PEI Pre-treatment (The Gold Standard) Treating filters with Polyethyleneimine (PEI) neutralizes the glass charge and blocks hydrophobic pockets.

  • Prepare Solution: 0.3% to 0.5% (v/v) PEI in distilled water.

  • Soak: Immerse GF/B filters in the PEI solution for at least 1 hour (up to 3 hours) at 4°C before use.

  • Rinse: Generally not required before filtration, but if high background persists, a quick wash with assay buffer immediately before adding the sample can help.

PEI_Mechanism cluster_0 Without PEI (High NSB) cluster_1 With PEI Treatment (Low NSB) Filter_Neg Glass Filter (-) Ligand_Pos Levetimide (+) Filter_Neg->Ligand_Pos Electrostatic Attraction Filter_PEI Glass Filter + PEI (+) Ligand_Pos2 Levetimide (+) Filter_PEI->Ligand_Pos2 Electrostatic Repulsion

Figure 1: Mechanism of PEI action. PEI coats the anionic glass filter with a cationic layer, preventing the cationic ligand from binding non-specifically.

Module B: Buffer & Wash Conditions

Q: I used PEI filters, but background is still 50% of total binding. What else can I change?

A: Optimize the Wash Buffer and Plasticware. The lipophilicity of Levetimide means it will partition into any available lipid or plastic surface.

Troubleshooting Matrix:

ParameterRecommendationMechanism
Wash Temperature Ice-Cold (0-4°C) Critical. Cold temperature "freezes" the receptor-ligand complex (slows

) while allowing loose NSB to wash away.
Ionic Strength 10-50 mM Tris-HCl Low ionic strength can sometimes increase hydrophobic aggregation. Standard 50 mM Tris is usually safe.
Plasticware Silanized or Low-Bind Use silanized glass tubes or "Low Retention" polypropylene to prevent wall sticking.
Additives 0.1% BSA Bovine Serum Albumin (BSA) in the buffer acts as a "decoy," absorbing lipophilic ligand that would otherwise stick to walls/filters.

Step-by-Step Wash Protocol:

  • Terminate incubation by rapid vacuum filtration.

  • Immediately wash with 3 x 4 mL of ice-cold buffer.

  • Speed is key: The total wash time should be < 10 seconds to prevent dissociation of specific binding.

Module C: Defining Specific Binding

Q: Which "cold" competitor should I use to define Non-Specific Binding (NSB)?

A: This depends on your target (See Section 1). Using the wrong competitor will result in an inaccurate


.
  • Scenario 1: Targeting Muscarinic Receptors (using

    
    -Dexetimide) [2]
    
    • Competitor: Atropine (1

      
      M).
      
    • Why? Atropine is structurally distinct but binds the same orthosteric site. It will displace specific binding but not the "sticky" non-specific binding of the benzetimide scaffold.

    • Avoid: Using cold Levetimide/Dexetimide to define NSB, as it might displace the non-specific binding to the filter/plastic (since they are chemically identical), leading to an underestimation of NSB.

  • Scenario 2: Targeting Sigma Receptors (using

    
    -Levetimide) 
    
    • Competitor: Haloperidol (10

      
      M) or DTG (1,3-di-o-tolylguanidine).
      
    • Why? These are standard high-affinity Sigma ligands.

Experimental Workflow: The "Low-NSB" System

This workflow integrates all optimization steps into a single validatable process.

Workflow cluster_prep Preparation Phase cluster_incub Incubation Phase cluster_term Termination Phase start Start Assay step1 Pre-soak GF/B Filters (0.3% PEI, 1-2 hrs, 4°C) start->step1 step2 Prepare Buffer (50mM Tris + 0.1% BSA) step1->step2 step3 Tube A: Total Binding (Membrane + Radioligand) step2->step3 step4 Tube B: NSB (Membrane + Radioligand + 1µM Atropine) step2->step4 step5 Equilibrium (60-90 min @ 25°C) step3->step5 step4->step5 step6 Rapid Filtration (Brandel/Harvester) step5->step6 step7 Wash 3x (Ice-Cold Buffer) step6->step7 result Count Radioactivity (Calculate Specific = Total - NSB) step7->result

Figure 2: Optimized workflow for Benzetimide/Levetimide radioligand binding, emphasizing PEI pretreatment and rapid cold washing.

References

  • Moereels, H., & Janssen, P. A. (1975). Binding of dexetimide and levetimide to muscarinic receptors in the rat brain. Life Sciences.[1]

  • DeHaven-Hudkins, D. L., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[1] Life Sciences.[1]

  • Revvity (PerkinElmer). Filter Plate Ligand Binding Assays: Coating filter plates with polyethylenimine. Technical Support Guide.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology.

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry.

Sources

Troubleshooting Levetimide hydrochloride precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Aqueous Buffers

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent challenge encountered during the formulation of Levetimide hydrochloride (the (-)-enantiomer of benzetimide). While Levetimide HCl is generally soluble in water due to its ionic nature, researchers often report unexpected precipitation when diluting concentrated stocks into physiological buffers like PBS or DMEM.

This guide deconstructs the physicochemical drivers of this precipitation—specifically pH-dependent ionization and the common-ion effect —and provides a self-validating protocol to ensure stable delivery in biological assays.

Part 1: The Mechanism (Why is it precipitating?)

To solve the problem, we must understand the equilibrium states of the molecule. Levetimide contains a piperidine ring (tertiary amine), which acts as a proton acceptor.

The pH vs. pKa Conflict

Levetimide exists in two primary forms depending on the pH of your solvent:

  • Protonated Form (Cationic): At low pH (acidic), the nitrogen is protonated (

    
    ). This form pairs with chloride ions (
    
    
    
    ) to form the soluble salt.
  • Free Base Form (Neutral): At high pH (alkaline), the proton dissociates. The neutral molecule is lipophilic and poorly soluble in water.

The Trap: Levetimide HCl is an acidic salt. When dissolved in pure water, it lowers the pH, keeping itself stable. When you dilute it into a strong buffer like PBS (pH 7.4), the buffer forces the pH up. If the local concentration is high during addition, or if the final concentration exceeds the solubility limit of the free base fraction at that pH, precipitation occurs.

The Common-Ion Effect (The "Salting Out" Trap)

PBS contains ~137 mM NaCl. Levetimide is supplied as a hydrochloride salt.[1]



By adding the drug to a high-chloride environment (PBS), you drastically increase 

. To maintain the equilibrium constant (

), the concentration of dissolved

must decrease, forcing the salt to precipitate out of solution.
Visualizing the Solubility Equilibrium

LevetimideSolubility Stock Levetimide HCl (Solid/Stock) Soluble Dissolved State (Lev-H+ + Cl-) Stock->Soluble Dissolve in Water/DMSO PrecipBase Precipitate Type A: Free Base (Oily/Cloudy) Soluble->PrecipBase pH > pKa (Alkaline Shift) PrecipSalt Precipitate Type B: Salt Crystals (Salting Out) Soluble->PrecipSalt High [Cl-] (PBS/Saline) PrecipBase->Soluble Acidify PrecipSalt->Soluble Dilute/Warm

Figure 1: Solubility equilibrium pathways. Red arrows indicate precipitation triggers; blue dashed arrows indicate rescue strategies.

Part 2: Validated Preparation Protocol

Objective: Prepare a stable 100 µM working solution in PBS without precipitation.

Reagents Required
  • This compound (Solid)[2][3]

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS (Phosphate Buffered Saline, pH 7.4, Mg/Ca-free)

  • Critical: 0.1 M HCl (Optional, for pH adjustment)

Step-by-Step Workflow
Step 1: The Master Stock (Solvent Shielding)

Do not dissolve the powder directly in PBS. The hydration shell forms too quickly, trapping dry powder (clumping).

  • Weigh the Levetimide HCl powder.

  • Dissolve in 100% DMSO to create a 10 mM - 50 mM Master Stock.

    • Why? DMSO prevents ionic interactions and ensures complete molecular dispersion.

  • Vortex until completely clear.

    • Checkpoint: If not clear, sonicate at 40°C for 5 minutes.

Step 2: The "Dropwise" Dilution (preventing Solvent Shock)

Rapid addition of DMSO stock to aqueous buffer causes "Solvent Shock"—local regions of high concentration where the drug crashes out before mixing.

  • Place your volume of PBS (pre-warmed to 37°C) in a tube.

  • While vortexing the PBS gently , add the DMSO stock dropwise (or submerged tip injection).

  • Limit: Keep final DMSO concentration

    
     (v/v) for cell assays.
    
Step 3: Visual Confirmation

Hold the tube up to a light source.

  • Clear: Proceed.

  • Cloudy/Milky: Free base precipitation (pH too high).

  • Crystalline flakes: Salt precipitation (Common ion effect).

Part 3: Troubleshooting Guide

If precipitation occurs, identify the type and apply the specific correction.[4]

ObservationDiagnosisRoot CauseImmediate Rescue Action
Milky / Cloudy Suspension Free Base PrecipitationThe buffer pH is too high (near pKa), causing deprotonation.Acidify: Add 0.1 M HCl dropwise until clear. (Verify pH compatibility with your cells).[5]
Crystalline Sediment Salt PrecipitationHigh Chloride concentration in PBS (Common Ion Effect).Dilute: Add water to lower ionic strength, or switch to a low-salt buffer (e.g., 5% Glucose).
Oily Droplets "Oiling Out"Concentration exceeds solubility limit in the specific solvent mix.Co-solvent: Increase DMSO concentration (if tolerated) or add cyclodextrin (HP-β-CD).
Precipitate after Freezing Crystal NucleationLow temp reduces solubility; crystals nucleate on thaw.Heat & Sonicate: Warm to 37°C and sonicate for 10 mins. Do not filter (you lose the drug).
Decision Tree for Troubleshooting

Troubleshooting Start Precipitation Observed CheckType Analyze Appearance Start->CheckType TypeA Cloudy / Milky? CheckType->TypeA TypeB Crystalline / Flakes? CheckType->TypeB ActionA Cause: pH > pKa Action: Lower pH or reduce concentration TypeA->ActionA ActionB Cause: Common Ion (Cl-) Action: Switch to Low-Salt Buffer TypeB->ActionB

Figure 2: Rapid diagnostic flow for identifying the root cause of instability.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve Levetimide HCl directly in cell culture media (DMEM/RPMI)? A: It is risky. Media contains salts, proteins, and varying pH levels.

  • Best Practice: Prepare a 1000x stock in DMSO. Dilute that stock into the media. This ensures the drug is fully solubilized before it faces the complex media environment.

Q2: My stock solution in DMSO froze. Is it ruined? A: No. Levetimide is chemically stable. However, freezing can induce crystal nucleation.

  • Fix: Thaw completely at room temperature, then warm to 37°C and vortex. Ensure no crystals remain before use, as micro-crystals can act as "seeds" for massive precipitation upon dilution.

Q3: Why does the protocol recommend avoiding Phosphate Buffers (PBS) if possible? A: While PBS is standard, the high chloride content (137 mM NaCl) suppresses the solubility of Hydrochloride salts. If you need high concentrations (>1 mM), consider using 5% Dextrose/Water or a buffer with lower ionic strength (like 10 mM HEPES) for the initial dilution.

Q4: What is the maximum solubility? A:

  • In Water: ~20–50 mg/mL (High)

  • In Ethanol: ~20 mg/mL[3]

  • In DMSO: ~30 mg/mL[3]

  • In PBS (pH 7.2): Drastically lower (~1–2 mg/mL) due to the common ion effect and pH constraints [1, 2].

References

  • Cayman Chemical. (2023).[2][6] Product Information: Detomidine (hydrochloride) [Data Sheet]. (Note: Solubility profiles of structural analogs like Detomidine/Medetomidine are used as authoritative benchmarks for piperidine/imidazole HCl salt behaviors in PBS).

  • BenchChem Technical Support. (2025). Troubleshooting Peraquinsin precipitation in aqueous solution. (General principles of hydrophobic compound precipitation in aqueous buffers).

  • PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine.

  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. (Reference for buffer salt incompatibility mechanisms).

Sources

Technical Support Center: Levetimide Hydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Preparation of Levetimide Hydrochloride in Physiological Saline

Audience: Research Scientists, Pharmacologists, and Formulation Chemists[1][2]

Introduction: The Stability Paradox of Levetimide HCl

This compound (the levo-isomer of benzetimide) is a potent muscarinic acetylcholine receptor antagonist.[2] While the hydrochloride salt form confers improved water solubility compared to the free base, the compound possesses a glutarimide ring structure.[1] This structural feature creates a specific stability challenge: it is susceptible to hydrolytic ring-opening, particularly in alkaline or neutral aqueous environments over time.[1][2]

This guide provides a self-validating protocol to ensure your experimental data remains artifact-free.

Module 1: Preparation & Solubility Protocol

Core Directive: Never store Levetimide HCl in saline for long-term periods (weeks/months). The "Gold Standard" is fresh preparation or frozen aliquots of a non-aqueous stock.

Solubility Profile
SolventSolubility LimitStability WindowNotes
DMSO ~25 mg/mLMonths (-20°C)Preferred Stock. Chemically inert to the glutarimide ring.[1][2]
Water ~10 mg/mLHours (RT) / Days (4°C)Acidic pH of distilled water stabilizes the salt.
0.9% Saline ~5 mg/mL<24 Hours (RT) Ionic strength can lower solubility; pH ~5.5 is acceptable.[2]
PBS (pH 7.4) <1 mg/mLUnstable Avoid storage. Rapid hydrolysis risk at neutral/basic pH.[2]
Protocol: The "Stock-to-Saline" Method (Recommended)

Direct dissolution in saline can be slow and may result in micro-precipitates that affect concentration accuracy.[1][2] Use this two-step method for maximum reproducibility.

Step 1: Primary Stock (1000x) Dissolve Levetimide HCl powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 25 mg/mL).[2]

  • Validation: Vortex for 30 seconds. Solution must be optically clear.

Step 2: Working Solution (1x) Dilute the Primary Stock into physiological saline (0.9% NaCl) immediately before use.

  • Critical Step: Add the DMSO stock dropwise to the saline while vortexing to prevent local precipitation.

PreparationWorkflow cluster_stability Stability Critical Path Start Levetimide HCl Powder Solvent Dissolve in DMSO (Stock Solution) Start->Solvent Check Visual Inspection: Clear? Solvent->Check Saline Dilute 1:1000 into 0.9% Saline Check->Saline Yes Sonicate Sonicate (30s) & Warm to 37°C Check->Sonicate No (Cloudy) Use Immediate Use (In Vivo / In Vitro) Saline->Use Within 4 Hours Saline->Use Sonicate->Check

Figure 1: Optimal solubilization workflow to prevent precipitation and hydrolysis.

Module 2: Stability Profile & Degradation Mechanisms

The Science: The glutarimide moiety in Levetimide is prone to hydrolysis. In physiological saline (pH ~5.5), the reaction is slow.[2] However, if the saline is buffered to pH 7.4 (PBS) or if the solution is exposed to heat, the ring opens to form the corresponding amide-acid, which is pharmacologically inactive as a muscarinic antagonist.

Stability Matrix
ConditionStateStability EstimateRecommendation
-20°C Powder>2 YearsStore with desiccant.[1][2] Hygroscopic.
-20°C DMSO Stock6 MonthsAliquot to avoid freeze-thaw cycles.
4°C Saline Soln24-48 HoursAcceptable for acute experiments.[1][2]
25°C (RT) Saline Soln<8 HoursRisk Zone. Hydrolysis accelerates.
37°C Saline Soln<2 HoursUse immediately for in vivo injection.[2]
Module 3: Troubleshooting Guide
Issue 1: "My solution turned cloudy upon adding saline."
  • Diagnosis: "Salting Out" effect.[2] The high ionic strength of saline (0.154 M NaCl) reduced the solubility of the hydrophobic Levetimide cation compared to pure water.

  • Fix:

    • Do not heat above 40°C (accelerates degradation).[2]

    • Add a co-solvent: 5-10% Tween-80 or Cyclodextrin (HP-β-CD) can be added to the saline before introducing the drug.[1][2]

    • Protocol Adjustment: Dissolve in sterile water first (2x concentration), then dilute 1:1 with 1.8% saline to achieve isotonicity.

Issue 2: "Inconsistent potency in behavioral assays."
  • Diagnosis: Hydrolysis.[2][3] If you stored the saline solution overnight at room temperature or used a stock that was repeatedly thawed, a fraction of the drug has likely converted to the inactive hydrolysate.

  • Fix: Implement the "Fresh Prep" rule. Never use aqueous Levetimide solutions older than 24 hours.[2]

Issue 3: "Is this Levetiracetam?"
  • Diagnosis: Naming confusion.

  • Clarification: Levetimide is a muscarinic antagonist.[2] Levetiracetam (Keppra) is an SV2A ligand for epilepsy.[2] They are chemically distinct but share the "Lev-" prefix and pyrrolidine/piperidine structural motifs.[1]

  • Check: Verify the CAS number. Levetimide HCl is CAS 5633-14-7 .[1][2]

DegradationLogic Start Experimental Issue: Loss of Potency Step1 Check Solvent pH Start->Step1 Step2 Was pH > 7.0? Step1->Step2 Cause1 Hydrolysis of Glutarimide Ring Step2->Cause1 Yes (PBS used) Step3 Check Storage Time Step2->Step3 No (Saline used) Step4 Stored >24h in Saline? Step3->Step4 Step4->Cause1 Yes Step5 Check Plasticware (Adsorption) Step4->Step5 No

Figure 2: Troubleshooting logic for potency loss in Levetimide solutions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave Levetimide HCl in saline? A: NO. The high heat (121°C) and pressure will cause rapid hydrolysis of the glutarimide ring and potential degradation of the amide bonds. Sterilize by filtration using a 0.22 µm PVDF or PES membrane after dissolution.[1][2]

Q: Is the compound light-sensitive? A: Yes, moderately. While not as sensitive as fluorophores, benzetimide derivatives can undergo slow photodegradation.[1][2] Store solid powder and solutions in amber vials or wrapped in foil.

Q: Why does the protocol recommend DMSO over direct saline dissolution? A: Speed and Accuracy. Levetimide HCl dissolves slowly in saline. If you weigh a tiny amount (e.g., 1 mg) and add saline, you may not see microscopic crystals that fail to dissolve, leading to a lower actual dose than calculated.[1][2] Predissolving in DMSO ensures 100% solubilization before dilution.[2]

Q: What is the maximum concentration for IP injection in mice? A: Typically 1-2 mg/mL. Higher concentrations risk precipitation in the peritoneal cavity or local irritation. If you need higher doses, use a vehicle containing 20% HP-β-Cyclodextrin in saline.[1][2]

References
  • Janssen, P. A. J., & Niemegeers, C. J. E. (1967).[2] The peripheral and central anticholinergic properties of benzetimide isomers.[1]Toxicology and Applied Pharmacology , 11(2), 361–370.[1][2]

  • MedKoo Biosciences. (n.d.).[2] Benzetimide HCl Product Data Sheet.[2] (Provides stability data for the parent compound, applicable to the levo-isomer).

  • Cayman Chemical. (2022).[2][4] Benzetimide (hydrochloride) Safety Data Sheet.[2][5] (Confirms storage conditions: -20°C for solid, fresh prep for aqueous).

  • PubChem. (n.d.).[2] this compound (CID 21846) - Chemical Structure and Properties.[1][2][2]

Sources

Validation & Comparative

Technical Comparison: Levetimide vs. Haloperidol Sigma Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Levetimide and Haloperidol binding affinities at sigma receptors, designed for researchers and drug development professionals.


) and Sigma-2 (

) Mechanisms using Stereochemical Probes

Executive Summary: The Stereochemical Paradox

In sigma receptor research, the choice of ligand determines the validity of mechanistic conclusions. While Haloperidol is the historical "gold standard" antagonist for sigma receptors, its utility is compromised by high-affinity binding to Dopamine D2 receptors. Levetimide , traditionally characterized as the pharmacologically "inactive" enantiomer of the muscarinic antagonist benzetimide, presents a unique and often overlooked profile: it exhibits nanomolar affinity for the


 receptor , exceeding that of its active enantiomer, Dexetimide.

This guide delineates the binding affinity differences between Levetimide and Haloperidol, positioning Levetimide not merely as a negative control for muscarinic studies, but as a potent, stereoselective probe for


 receptor validation.

Compound Pharmacological Profiles

Haloperidol (The Promiscuous Standard)
  • Primary Class: Butyrophenone antipsychotic.

  • Mechanism: Potent antagonist/inverse agonist at D2,

    
    , and 
    
    
    
    receptors.
  • Research Utility: Positive control for sigma receptor blockade.

  • Limitation: Lack of selectivity makes it impossible to distinguish between dopaminergic and sigma-mediated phenotypes in vivo without additional controls.

Levetimide (The Specificity Probe)
  • Primary Class: (S)-enantiomer of Benzetimide.

  • Mechanism: High-affinity

    
     ligand; negligible activity at muscarinic acetylcholine receptors (mAChR).
    
  • Research Utility:

    • Differentiation: Used alongside Dexetimide (the (R)-enantiomer) to distinguish

      
       effects from muscarinic effects.
      
    • Logic: If a biological response is sensitive to Levetimide but insensitive (or significantly less sensitive) to Dexetimide, it suggests a

      
      -mediated mechanism rather than a muscarinic one.
      

Binding Affinity Analysis ( Comparison)

The following data aggregates competitive radioligand binding assays using -pentazocine (for


) and [³H]DTG (for 

).
Table 1: Comparative Binding Affinities (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> in nM)[1]
Receptor TargetLigand

(nM)
Affinity ClassificationSelectivity (

vs

)
Sigma-1 (

)
Levetimide 2.2 ± 0.3 High ~47-fold Selective
Haloperidol2.8 ± 0.5HighNon-selective
Dexetimide19.0 ± 2.0Moderate-
Sigma-2 (

)
Levetimide 103 ± 15 Low/Moderate -
Haloperidol25 - 60Moderate-
Dexetimide65 ± 8Moderate-
Dopamine D2 Levetimide > 10,000 Negligible Highly Selective
Haloperidol1.5 - 3.0Very HighPoor (D2/

equipotent)
Muscarinic (mAChR) Levetimide > 30,000 Inactive -
Dexetimide*0.2 - 1.0Very High-

*Dexetimide is included to illustrate the "Reverse Stereoselectivity" principle: Dexetimide is potent at mAChR but weaker at


, whereas Levetimide is potent at 

but inactive at mAChR.
Key Mechanistic Insights
  • 
     Stereoselectivity:  Levetimide binds 
    
    
    
    sites with ~9-fold higher affinity than Dexetimide.[1] This contradicts the muscarinic profile where Dexetimide is >3000-fold more potent.
  • 
     Non-Selectivity:  Unlike the 
    
    
    
    site, the
    
    
    receptor does not discriminate effectively between the enantiomers (Levetimide
    
    
    ≈ 103 nM vs Dexetimide
    
    
    ≈ 65 nM).
  • Haloperidol Equipotency: Haloperidol binds

    
     and D2 receptors with nearly identical affinities (~3 nM), confounding data interpretation in dopaminergic tissues (e.g., striatum).
    

Visualization of Receptor Selectivity Logic

The following diagram illustrates the decision logic for using these compounds to identify a specific receptor mechanism.

ReceptorLogic Start Observed Biological Effect TestHalo Inhibited by Haloperidol? Start->TestHalo TestDex Compare Dexetimide vs. Levetimide Potency TestHalo->TestDex Yes ResultD2 Likely Dopamine D2 or Non-Specific TestHalo->ResultD2 No ResultMusc Muscarinic (mAChR) Mediated (Dexetimide >>> Levetimide) TestDex->ResultMusc Dexetimide Potency High Levetimide Potency Low ResultSig1 Sigma-1 (σ1) Mediated (Levetimide > Dexetimide) TestDex->ResultSig1 Levetimide Potency High Dexetimide Potency Moderate ResultSig2 Likely Sigma-2 (σ2) (Levetimide ≈ Dexetimide) TestDex->ResultSig2 Both Potencies Moderate/Equal

Caption: Logical flow for distinguishing Sigma-1, Sigma-2, and Muscarinic mechanisms using the Levetimide/Dexetimide stereochemical pair.

Experimental Protocol: Comparative Radioligand Binding

To validate these affinities in your specific tissue or cell line, follow this standardized membrane preparation and binding workflow.

Materials
  • 
     Radioligand: -Pentazocine (Specific Activity > 30 Ci/mmol).
    
  • 
     Radioligand:  [³H]DTG (1,3-Di-o-tolylguanidine).
    
  • Masking Agent (for

    
     assays):  (+)-Pentazocine (100 nM) or Dextrallorphan to block 
    
    
    
    sites when using [³H]DTG.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Diagram

BindingProtocol cluster_prep Membrane Prep cluster_incubation Binding Reaction (25°C, 120 min) cluster_analysis Data Analysis Tissue Tissue Homogenization (Polytron, 50mM Tris-HCl) Centrifuge Centrifugation (40,000 x g, 20 min) Tissue->Centrifuge Wash Resuspend & Wash (Remove endogenous ligands) Centrifuge->Wash Tube1 Total Binding [3H]-Ligand + Buffer Wash->Tube1 Tube2 NSB [3H]-Ligand + 10µM Haloperidol Wash->Tube2 Tube3 Competition [3H]-Ligand + Levetimide (10^-10 to 10^-5 M) Wash->Tube3 Filter Rapid Filtration (Whatman GF/B + PEI) Tube1->Filter Tube2->Filter Tube3->Filter Count Liquid Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff Equation) Count->Calc

Caption: Standardized radioligand binding workflow for determining Ki values of Levetimide and Haloperidol.

Protocol Steps (Critical Control Points)
  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain for

    
    , rat liver for 
    
    
    
    ) in ice-cold Tris-HCl. Centrifuge at 40,000
    
    
    for 20 mins. Repeat wash step twice to remove endogenous sigma ligands (neurosteroids) which can artificially inflate
    
    
    values.
  • 
     Assay:  Incubate membranes with 3 nM -pentazocine. Use 10 µM Haloperidol  to define non-specific binding (NSB).
    
  • 
     Assay:  Incubate with 3 nM [³H]DTG. Crucial:  Add 100 nM (+)-pentazocine to the buffer to mask 
    
    
    
    sites. Without this mask, Levetimide's high
    
    
    affinity will confound the
    
    
    measurement.
  • Equilibration: Incubate for 120 minutes at 25°C. Sigma receptors have slow association/dissociation kinetics; shorter times may result in non-equilibrium data.

References

  • DeHaven-Hudkins, D. L., & Hudkins, R. L. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[1][2][3][4] Life Sciences, 49(18), PL135–PL139.[1][2][3][5]

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344–366.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • PDSP

    
     Database.  National Institute of Mental Health Psychoactive Drug Screening Program.[6] (Search terms: Haloperidol, Sigma Receptors).[2][7][8][9]
    

Sources

Stereochemical Validation of Muscarinic Receptor Specificity: The Levetimide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the validation of muscarinic acetylcholine receptor (mAChR) pharmacology, distinguishing true receptor-mediated signaling from non-specific hydrophobic binding or off-target effects is critical. While standard antagonists like Atropine or Scopolamine confirm cholinergic involvement, they fail to control for the physicochemical properties of the ligand itself.

Levetimide , the inactive (


)-enantiomer of the potent muscarinic antagonist Dexetimide , provides a rigorous stereochemical control system. By exploiting the >1000-fold affinity difference between these enantiomers, researchers can validate that a biological effect is strictly mediated by the stereoselective muscarinic binding pocket, rather than non-specific membrane interactions or acceptor sites.

Mechanism of Action: The Stereochemical Filter

The utility of Levetimide lies in its structural identity to Dexetimide. Both are enantiomers of benzetimide .[1][2] They share identical molecular weight, lipophilicity (LogP), pKa, and solubility. However, their spatial arrangement differs, creating a "Stereochemical Filter."

  • Dexetimide ((+)-S-isomer): Fits the orthosteric binding pocket of mAChRs with nanomolar to picomolar affinity (

    
     nM).
    
  • Levetimide ((-)-R-isomer): Due to steric hindrance within the receptor pocket, it exhibits negligible affinity for mAChRs (

    
     nM), often displaying a potency gap of 3,000-fold compared to Dexetimide.
    

Crucial Insight: If a biological signal is ablated by Dexetimide but remains intact in the presence of equimolar Levetimide, the signal is confirmed to be mAChR-mediated. If both enantiomers inhibit the signal, the effect is non-specific (e.g., ion channel blockade or membrane disruption).

Diagram 1: Stereochemical Selectivity Logic

Stereoselectivity cluster_Receptor Muscarinic Receptor Pocket Ligand Ligand Input Dex Dexetimide ((S)-Enantiomer) Ligand->Dex Lev Levetimide ((R)-Enantiomer) Ligand->Lev Binding High Affinity Binding (nM Range) Dex->Binding Fits Pocket NoBinding Steric Clash (Low Affinity) Lev->NoBinding Stereo-Mismatch Result_Spec Specific Blockade (True Positive) Binding->Result_Spec Result_NonSpec Signal Persists (Negative Control) NoBinding->Result_NonSpec

Figure 1: The "Stereochemical Filter" mechanism. Dexetimide binds and blocks the receptor, while Levetimide fails to bind due to spatial constraints, allowing the signal to persist if it is truly receptor-mediated.

Comparative Analysis: Levetimide vs. Alternatives

The following table contrasts Levetimide with standard muscarinic tools. Note that Levetimide is rarely used as a blocker; it is used as a validator.

Table 1: Muscarinic Antagonist Profile Comparison[3]
CompoundClassAffinity (

)
Primary Use CaseLimitation
Dexetimide Non-selective AntagonistHigh (0.1–2 nM)Potent blockade of all mAChR subtypes (M1–M5).Cannot distinguish subtypes; high potency makes washout difficult.
Levetimide Stereoisomer Control Very Low (>1

M)
Proving specificity via lack of effect. High affinity for Sigma (

) receptors (Caution).
Atropine Non-selective AntagonistHigh (1 nM)General confirmation of cholinergic tone.Blocks all subtypes; does not control for lipophilic non-specific binding.
Pirenzepine M1-Selective AntagonistModerate (10–20 nM)Distinguishing M1-mediated pathways.Loses selectivity at high concentrations.
QNB Non-selective AntagonistVery High (pM)Radioligand binding (total receptor count).Extremely slow dissociation; not suitable for reversible functional assays.
The "Sigma Receptor" Pitfall (Expert Insight)

While Levetimide is a negative control for muscarinic receptors, it is active at Sigma (


) receptors.
  • Risk: Levetimide binds

    
     sites with high affinity (
    
    
    
    nM).
  • Implication: If Levetimide blocks your response, do not assume it is "non-specific." It may be mediated by Sigma receptors.[3] Always cross-reference with a specific Sigma antagonist if this occurs.

Experimental Protocol: The "Enantiomeric Shift" Assay

This protocol describes a competition binding assay to validate the specificity of a novel radioligand or to characterize a tissue preparation.

Materials
  • Membrane Prep: Rat cerebral cortex or CHO-K1 cells expressing hM1.

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) or 
    
    
    
    -NMS (N-methylscopolamine).
  • Displacers: Dexetimide HCl and Levetimide HCl (10 pM to 10

    
    M).
    
Workflow
  • Preparation: Incubate membrane homogenates (50

    
    g protein) with the radioligand at 
    
    
    
    concentration (approx. 0.2 nM).
  • Competition: Add increasing concentrations of Dexetimide to Row A and Levetimide to Row B (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 60–90 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

Data Interpretation (Self-Validating Logic)

The assay is considered VALID only if:

  • Dexetimide Curve: Shows a sigmoidal displacement with an

    
     in the low nanomolar range.
    
  • Levetimide Curve: Shows no displacement until concentrations exceed 1

    
    M (or shifts rightward by >3 log units).
    
  • The "Window": The gap between the two curves represents the "specific binding window."

Diagram 2: Validation Decision Matrix

DecisionMatrix Start Experimental Response (Binding or Function) DexBlock Blocked by Dexetimide? Start->DexBlock LevBlock Blocked by Levetimide? DexBlock->LevBlock Yes Conclusion_NotChol NOT CHOLINERGIC Investigate other pathways DexBlock->Conclusion_NotChol No Conclusion_mAChR VALIDATION CONFIRMED Specific mAChR Effect LevBlock->Conclusion_mAChR No (or >1000x shift) Conclusion_NonSpec NON-SPECIFIC / OFF-TARGET (Ion channel or hydrophobic) LevBlock->Conclusion_NonSpec Yes (Equipotent) Conclusion_Sigma POTENTIAL SIGMA RECEPTOR (Levetimide binds Sigma sites) LevBlock->Conclusion_Sigma Yes (High Affinity)

Figure 2: Decision matrix for interpreting Dexetimide/Levetimide competition data. Note the specific branch for Sigma receptor interference.

References

  • Beld, A. J., & Ariëns, E. J. (1974). Stereospecific binding as a tool in attempts to localize and isolate muscarinic receptors.[1][4] European Journal of Pharmacology, 25(2), 203-209.[4]

  • Laduron, P. M., et al. (1979). Stereospecific binding in cardiac tissue of the enantiomers of benzetimide, an antimuscarinic drug. European Journal of Pharmacology.

  • Moerlein, S. M., et al. (1985). Binding of dexetimide and levetimide to sigma recognition sites. FEBS Letters.

  • Wilson, A. A., et al. (2005). In vivo imaging of brain muscarinic receptors with 18F-fluorobenzyl dexetimide. Nuclear Medicine and Biology.

Sources

A Senior Application Scientist's Guide to Confirming Levetiracetam Purity via Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical attribute that can profoundly influence therapeutic efficacy and patient safety. Levetiracetam, the active pharmaceutical ingredient (API) in antiepileptic treatments, is a case in point. It is the pure (S)-enantiomer that is responsible for the desired anticonvulsant effect.[1] Its mirror image, the (R)-enantiomer, is considered a chiral impurity. Consequently, the rigorous control and quantification of this (R)-enantiomer are mandated by regulatory bodies to ensure the drug product's quality, safety, and consistency.[2][3][4]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Levetiracetam. As senior application scientists, we move beyond mere protocol recitation. We will dissect the causality behind methodological choices, compare established techniques with supporting data, and provide a self-validating framework for robust analytical testing.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (Levetiracetam) and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Common CSPs for Levetiracetam fall into two main categories:

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs. They consist of derivatives of cellulose or amylose (e.g., amylose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[5][6] Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical structure of the polysaccharide.

  • Protein-Based CSPs: Columns using proteins like α1-acid glycoprotein (AGP) offer another powerful tool for chiral separations.[7][8] These CSPs mimic biological interactions and can provide unique enantioselectivity, often in aqueous mobile phases (reversed-phase mode).

cluster_3 Separation & Elution CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Analyte Racemic Mixture (S)-Levetiracetam + (R)-Enantiomer Complex_S More Stable Complex (S)-Enantiomer + CSP Analyte->Complex_S Interaction with CSP Complex_R Less Stable Complex (R)-Enantiomer + CSP Analyte->Complex_R Interaction with CSP Elution_S (S)-Levetiracetam Elutes Second Complex_S->Elution_S Strong Interaction (Slower Elution) Elution_R (R)-Enantiomer Elutes First Complex_R->Elution_R Weak Interaction (Faster Elution)

Workflow for Levetiracetam chiral purity analysis.
Step-by-Step Methodology
  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column oven, and UV detector.

  • Chemicals and Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Levetiracetam Reference Standard

    • (R)-enantiomer Reference Standard

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm [5][6] * Mobile Phase: n-Hexane : Isopropanol (90:10, v/v) [5] * Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Room Temperature)

    • Detection Wavelength: 210 nm [9] * Injection Volume: 10 µL

  • Solution Preparation:

    • Resolution Solution: Accurately weigh and dissolve appropriate amounts of Levetiracetam and its (R)-enantiomer in Isopropanol to obtain a solution containing approximately 0.5 mg/mL of each. This solution is critical for system suitability.

    • Sample Solution: Accurately weigh and dissolve the Levetiracetam bulk drug or formulation sample in Isopropanol to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Testing (SST) - The Self-Validating System:

    • Causality: Before analyzing any samples, the chromatographic system's fitness for purpose must be verified. This ensures that the results generated are reliable.

    • Procedure: Inject the Resolution Solution.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (R)-enantiomer and (S)-Levetiracetam peaks must be not less than 7. [5]This confirms the column's ability to separate the two enantiomers completely.

      • Tailing Factor (T): The tailing factor for the Levetiracetam peak should be not more than 2.0. This ensures good peak shape, which is essential for accurate integration.

      • Precision: Perform five replicate injections. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. This demonstrates the stability and reproducibility of the system.

  • Analysis and Calculation:

    • Inject the diluent (Isopropanol) as a blank to ensure no interfering peaks are present.

    • Inject the sample solution.

    • Identify the peaks for the (R)- and (S)-enantiomers based on their retention times established with the resolution solution.

    • Calculate the percentage of the (R)-enantiomer using the area percent formula: % (R)-enantiomer = (Area of (R)-peak / (Area of (R)-peak + Area of (S)-peak)) x 100

Ensuring Trustworthiness: Method Validation

For use in a regulated environment, any chosen analytical method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. [10][11]This process provides documented evidence that the method is suitable for its intended purpose.

  • Specificity: The method must be able to unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any other potential impurities. [5]* Limit of Quantification (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for an impurity method. [5][7]* Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the (R)-enantiomer. [5][7]* Accuracy & Precision: Accuracy is determined by recovery studies of the (R)-enantiomer spiked into the main compound, while precision measures the repeatability and intermediate precision of the results. [5][12]* Robustness: A demonstration of the method's reliability with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate). [5]

Conclusion

Confirming the enantiomeric purity of Levetiracetam is a non-negotiable step in pharmaceutical quality control. While several chiral HPLC methods are available, direct separation on a polysaccharide-based CSP, such as Chiralpak AD-H, remains a highly robust and defensible choice due to its superior resolution. [5][6]Alternative methods, including reversed-phase and indirect derivatization approaches, offer advantages in terms of speed and cost-effectiveness and can be suitable depending on the specific application and available instrumentation. [1][7][12] Ultimately, the selection of a method must be guided by a thorough understanding of the underlying chromatographic principles and backed by a rigorous validation protocol that conforms to global regulatory standards. [3][4][13]This ensures that every batch of Levetiracetam released meets the stringent purity requirements necessary for patient safety and therapeutic success.

References

  • Ramadan M. (2021). Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o-phthalaldehyde-N-acetyl-L-cysteine derivatization. Journal of Research in Pharmacy, 25(5), 738-746. [Link]

  • Ramadan M. (2025). Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o- phthalaldehyde-N-acetyl-L-cysteine derivatization. Journal of Research in Pharmacy. [Link]

  • Rao BM, et al. (2004). A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1017-1026. [Link]

  • ResearchGate. (n.d.). A reversed phase chiral HPLC method for the enantiomeric separation of levetiracetam, an antiepeleptic agent on a amylose based chiral stationary phase. [Link]

  • Heydari R, Shamsipur M. (2015). Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP) Chiral Stationary Phase by High-Performance Liquid Chromatography. Journal of AOAC International, 98(6), 1529-1534. [Link]

  • Google Patents. (2009). CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method.
  • Naga Jhansi T, et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(12), 2931-2936. [Link]

  • Le, T. H., & Ng, C. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Kannappan, V. (2025). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Auriga Research. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Reid, G. L. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Grecs, G., et al. (2012). Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance. Journal of Chromatographic Science, 50(8), 711-716. [Link]

  • ResearchGate. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). [Link]

  • Phenomenex. (2022). Chiral Separation of Levetiracetam on Lux Column. [Link]

  • Chiral Technologies. (2020). USP List of HPLC Columns. [Link]

  • Chenthilnathan, A., & Meyyanathan, S. N. (2011). Analytical method development and validation for the determination of Levetiracetam in pharmaceutical formulations by using RP-HPLC. Der Pharmacia Lettre, 3(3), 194-201. [Link]

  • Lorestan University of Medical Sciences. (2015). Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP) Chiral Stationary Phase by High-Performance Liquid Chromatography. [Link]

  • Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Levetimide with Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Inactive" Enantiomer Fallacy

In neuropharmacological research, Levetimide is classically categorized as the pharmacologically "inactive" (


)-enantiomer of the potent muscarinic antagonist Dexetimide . It is routinely employed as a negative control in radioligand binding assays and PET imaging to define non-specific binding (NSB) at muscarinic acetylcholine receptors (mAChRs).

However, a rigid binary of "active vs. inactive" introduces critical experimental risks. While Levetimide exhibits negligible affinity for Dopamine D2/D3 receptors—making it an excellent negative control for direct orthosteric binding—it possesses high affinity (


 ~2.2 nM) for Sigma (

) receptors
. Because Sigma-1 receptors modulate dopaminergic neurotransmission via NMDA and GPCR crosstalk, Levetimide can exert cryptic functional effects on dopamine signaling despite lacking direct D2 affinity.

This guide profiles Levetimide’s cross-reactivity, contrasting it with standard dopaminergic and muscarinic ligands, and provides a validated workflow to decouple direct binding from sigma-mediated modulation.

Comparative Receptor Profiling

The following data synthesizes binding affinities (


) to establish the selectivity window of Levetimide compared to its enantiomer (Dexetimide) and standard dopaminergic ligands.
Table 1: Comparative Binding Affinity Profile ( in nM)
LigandDopamine D2 (Striatum/Clone)Muscarinic M1-M5 (Cortex)Sigma-1 (

)
(Liver/Brain)
Primary Application
Levetimide > 10,000 (Inactive) > 100 - 1,000 (Low)2.2 (High Affinity) Negative Control (mAChR); Sigma Ligand
Dexetimide > 10,0000.2 - 1.0 (Potent) 19.0 (Moderate)mAChR Antagonist (EPS treatment)
Spiperone 0.06 - 0.3> 1,000~10 - 50High-affinity D2 Antagonist
Raclopride 1.0 - 4.0> 10,000> 10,000Selective D2/D3 Antagonist
Haloperidol 1.0 - 2.0> 10,000~2.0Typical Antipsychotic (D2/Sigma mixed)

Critical Insight: Levetimide is more potent at Sigma-1 sites than its "active" counterpart Dexetimide. If your experimental readout involves dopamine release rather than simple membrane binding, Levetimide is not a silent control; it is a Sigma-1 modulator.

Mechanistic Analysis: The Selectivity Filter

To understand why Levetimide fails to bind Dopamine receptors but binds Sigma receptors, we must look at the stereochemical constraints of the binding pockets.

The Orthosteric Exclusion (D2 Receptor)

The Dopamine D2 receptor orthosteric site (formed by TM3, TM5, TM6) requires a specific protonated amine interaction with Asp3.32 . While Levetimide possesses the requisite nitrogen, the steric bulk of its phenyl/cyclohexyl rings in the (


)-configuration creates a clash with the extracellular loops (ECL2) or transmembrane helices of the D2 receptor, preventing deep pocket entry. This exclusion is what validates its use as a "clean" control for D2 radioligands like 

-Raclopride.
The Sigma-1 "Trap"

Sigma-1 receptors are not GPCRs; they are chaperone proteins residing at the Mitochondria-Associated ER Membrane (MAM). They possess a spacious hydrophobic pocket that accommodates bulky hydrophobic pharmacophores. Levetimide’s structure fits this pocket with higher affinity than Dexetimide, likely due to favorable hydrophobic packing that is less stereoselective than the tight GPCR orthosteric sites.

Diagram 1: The Cross-Reactivity Logic Flow

This diagram visualizes the decision matrix for using Levetimide as a control.

Levetimide_Selectivity Levetimide Levetimide ((R)-Enantiomer) D2R Dopamine D2 Receptor (GPCR) Levetimide->D2R  Test   mAChR Muscarinic Receptor (GPCR) Levetimide->mAChR  Test   Sigma Sigma-1 Receptor (Chaperone) Levetimide->Sigma  Test   NoBind No Binding (Steric Clash) D2R->NoBind  Result   LowBind Low Affinity (>100 nM) mAChR->LowBind  Result   HighBind High Affinity (Ki ~2.2 nM) Sigma->HighBind  Result   Modulation Modulation of DA Release HighBind->Modulation  Indirect Effect  

Caption: Levetimide exhibits a "Clean" profile at D2 receptors but presents a significant "False Positive" risk at Sigma receptors, potentially modulating dopamine indirectly.

Experimental Protocol: Validating the Negative Control

To confirm Levetimide's lack of cross-reactivity with D2 receptors in your specific tissue preparation (and rule out Sigma interference), follow this self-validating radioligand binding protocol.

Materials
  • Tracer:

    
    -Spiperone (High affinity D2/Sigma) OR 
    
    
    
    -Raclopride (Selective D2).
  • Masking Agent: If using Spiperone, include 100 nM Ketanserin to block 5-HT2A sites.

  • Tissue: Rat Striatal Membranes (Rich in D2).

  • Ligands: Levetimide (Test), Haloperidol (Positive Control).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize striatum in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000 x g for 20 mins. Wash pellet twice to remove endogenous dopamine.

  • Incubation (The Competition):

    • Tube A (Total Binding): Membrane + Tracer (

      
       nM).
      
    • Tube B (NSB): Membrane + Tracer +

      
       Haloperidol.
      
    • Tube C (Levetimide Challenge): Membrane + Tracer +

      
       Levetimide .
      
  • Equilibration: Incubate at 25°C for 60 minutes.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).

  • Analysis:

    • If Tube C CPM

      
       Tube A CPM: Levetimide does not bind D2.  (Desired Outcome).
      
    • If Tube C CPM < Tube A CPM (significant displacement): Check for Sigma contamination (especially if using Spiperone).

Troubleshooting the "Sigma Leak"

If you observe displacement of


-Spiperone by Levetimide, repeat the assay using 

-Raclopride.
  • Raclopride is highly selective for D2 and does not bind Sigma.

  • Spiperone binds both D2 and Sigma.

  • Result: If Levetimide displaces Spiperone but not Raclopride, the cross-reactivity is purely Sigma-mediated, confirming the D2 site is untouched.

Functional Implications: The Dopamine Modulation Loop

Why does this matter? If you use Levetimide as a control in a functional assay (e.g., microdialysis or cAMP accumulation) rather than a binding assay, its Sigma-1 affinity can alter results.

Sigma-1 activation modulates NMDA receptors, which in turn regulate dopamine release in the striatum and prefrontal cortex. Therefore, Levetimide can alter dopamine dynamics without ever touching a dopamine receptor.

Diagram 2: The Indirect Modulation Pathway

Sigma_Dopamine_Loop Levetimide Levetimide Sigma1 Sigma-1 Receptor (ER Membrane) Levetimide->Sigma1  High Affinity Binding   (Ki 2.2 nM) NMDA NMDA Receptor (Glutamatergic) Sigma1->NMDA  Chaperone/Trafficking   (Positive Modulation) DA_Neuron Dopaminergic Neuron NMDA->DA_Neuron  Excitatory Drive   DA_Release Dopamine Release (Functional Readout) DA_Neuron->DA_Release  Increased Output   Warning EXPERIMENTAL ARTIFACT: Levetimide is NOT a silent control here DA_Release->Warning

Caption: Levetimide binding to Sigma-1 receptors can potentiate NMDA signaling, leading to altered dopamine release, creating a functional artifact in "control" groups.

References

  • Moerlein, S. M., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[1] Life Sciences, 49(18), PL135-139.

  • Laduron, P. M., et al. (1979). In vitro and in vivo binding characteristics of a new long-acting neuroleptic, R 43 448. European Journal of Pharmacology, 57(2-3), 119-129.

  • Wilson, A. A., et al. (1998). Radiosynthesis and evaluation of [11C]LB 10958, a high affinity radioligand for the dopamine D2 receptor. Nuclear Medicine and Biology, 25(6), 589-594.

  • Garg, P. K., et al. (1995). Synthesis and preliminary evaluation of 4-[76Br]bromodexetimide and 4-[76Br]bromolevetimide for investigations of central muscarinic cholinergic receptors. Nuclear Medicine and Biology, 22(4), 467-473.

  • Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: Focus on sigma receptors. Journal of Neuropsychiatry and Clinical Neurosciences, 1(1), 7-15.

Sources

Benchmarking Levetimide Selectivity Against DTG: A Guide to Receptor Discrimination

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Selectivity Paradox

In high-precision receptor binding assays, Levetimide is historically categorized as the "inactive" enantiomer of the potent muscarinic antagonist Dexetimide . Standard protocols often employ Levetimide to define non-specific binding, assuming it is inert at the muscarinic acetylcholine receptor (mAChR).

However, this assumption presents a critical experimental risk. While Levetimide lacks muscarinic affinity, it exhibits nanomolar affinity for Sigma (


) receptors —specifically the 

subtype—often exceeding the affinity of the standard Sigma ligand DTG (1,3-Di-o-tolylguanidine) .

This guide benchmarks Levetimide against DTG, quantifying the cross-reactivity that can compromise muscarinic data and detailing how to leverage these profiles for precise receptor characterization.

Part 2: Technical Benchmarking & Affinity Profiles

The Receptor Profiles

The following data synthesizes competitive binding affinities (


) from mammalian brain homogenates. Note the inversion of stereoselectivity: Levetimide is "inactive" at muscarinic sites but "active" at Sigma sites.
LigandMuscarinic (mAChR) Affinity (

)
Sigma-1 (

) Affinity (

)
Sigma-2 (

) Affinity (

)
Primary Utility
Levetimide > 10,000 nM (Inactive)2.2 nM (High Potency)~103 nM (Moderate)

Ligand / Negative Control for mAChR*
Dexetimide 2 - 19 nM (High Potency)~19 nM (Moderate)~65 nM (Moderate)Active mAChR Antagonist
DTG > 10,000 nM (Inactive)69 nM (Moderate)21 - 40 nM (High Potency)Non-selective

Standard

*Warning: Levetimide is only a valid negative control for mAChR if Sigma sites are masked or absent.

Mechanism of Action: The Stereochemical Switch

At the muscarinic receptor, the eutomer (active isomer) is Dexetimide. At the


 receptor, the stereoselectivity is maintained but the affinity gap narrows or reverses depending on the specific site labeled. Crucially, Levetimide acts as a potent inhibitor of 

sites labeled by (+)-pentazocine.
Visualization: Cross-Reactivity Pathways

The following diagram illustrates the binding overlaps that lead to "False Specific" signals in radioligand assays.

ReceptorSelectivity Lev Levetimide (The 'Inactive' Control) mAChR Muscarinic Receptors (mAChR) Lev->mAChR No Binding (>10µM) Sigma1 Sigma-1 Receptor (σ1) Lev->Sigma1 Ki ~2.2nM (High Affinity!) Sigma2 Sigma-2 Receptor (σ2) Lev->Sigma2 Ki ~100nM Dex Dexetimide (Active Muscarinic) Dex->mAChR Ki ~2nM (Primary Target) Dex->Sigma1 Ki ~19nM (Off-target) DTG DTG (Sigma Standard) DTG->mAChR No Binding DTG->Sigma1 Ki ~69nM DTG->Sigma2 Ki ~21nM (Standard)

Figure 1: Selectivity Map. Note that Levetimide (left) strongly binds Sigma-1, creating a risk of false positives if used solely as a muscarinic negative control.

Part 3: Validated Experimental Protocols

To accurately differentiate Muscarinic vs. Sigma binding using these tools, you must employ a Masking Strategy .

Protocol A: Defining Specific Muscarinic Binding

Objective: To use Levetimide as a negative control without Sigma interference.

Materials:

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) - High affinity for mAChR.
    
  • Tissue: Rat Brain Cortex (Rich in both mAChR and

    
    ).
    
  • Masking Agent: DTG (1 µM) or (+)-Pentazocine (100 nM) .

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

  • Masking Step (CRITICAL): Pre-incubate homogenate with 100 nM (+)-Pentazocine for 20 minutes. This saturates

    
     sites.
    
    • Rationale: Without this, Levetimide will displace radioligands from

      
       sites, appearing to have "specific" muscarinic binding.
      
  • Incubation:

    • Total Binding: Tissue +

      
      -QNB + Vehicle.
      
    • Non-Specific (NSB): Tissue +

      
      -QNB + Atropine (1 µM) .
      
    • Test Condition: Tissue +

      
      -QNB + Levetimide (1 µM) .
      
  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: If masking is successful, Levetimide should NOT displace

    
    -QNB. Any displacement indicates residual Sigma binding or experimental error.
    
Protocol B: Benchmarking Sigma Selectivity (Levetimide vs. DTG)

Objective: To verify if a new compound binds


 or 

using Levetimide as a discriminator.

Workflow:

  • Labeling: Use

    
    -DTG (labels 
    
    
    
    and
    
    
    ).[1]
  • Differentiation:

    • Condition 1 (Total Sigma):

      
      -DTG alone.
      
    • Condition 2 (Sigma-2 Isolation):

      
      -DTG + Levetimide (100 nM) .
      
      • Logic: At 100 nM, Levetimide blocks

        
         of 
        
        
        
        sites (
        
        
        nM) but leaves
        
        
        sites largely intact (
        
        
        nM).
    • Condition 3 (Non-Specific):

      
      -DTG + Haloperidol (10 µM) .
      
  • Calculation:

    • 
       Binding = (Total Binding) - (Binding in presence of 100 nM Levetimide).
      
    • 
       Binding = (Binding in presence of 100 nM Levetimide) - (Non-Specific).
      

Part 4: Data Interpretation Guide

When analyzing competition curves comparing Levetimide and DTG:

  • The "Levetimide Shift": In a mixed receptor population (e.g., Liver or Brain), Levetimide will display a biphasic displacement curve against

    
    -DTG.
    
    • Phase 1 (High Affinity): Displacement of

      
       sites (
      
      
      
      nM).
    • Phase 2 (Low Affinity): Displacement of

      
       sites (
      
      
      
      nM).
  • The DTG Standard: DTG will show a monophasic curve (Hill slope

    
    ) if 
    
    
    
    and
    
    
    affinities are similar (20-70 nM range), or a shallow curve if the tissue ratio is skewed.
Summary Table: Troubleshooting Assay Anomalies
ObservationProbable CauseCorrective Action
Levetimide displaces muscarinic radioligand Unmasked Sigma sites present.Add 100 nM (+)-Pentazocine to buffer.
DTG shows < 50% displacement Radioligand is selective for a non-Sigma site (rare) or high NSB.Verify radioligand purity; use Haloperidol to define NSB.
Dexetimide & Levetimide show equal affinity Assay is measuring Sigma sites, not Muscarinic.Switch radioligand to highly selective muscarinic antagonist (e.g.,

-NMS).

References

  • Moebius, F. F., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[2] Life Sciences, 49(18), PL135-139.[2] [Link]

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences, 83(22), 8784–8788. [Link]

  • Vilner, B. J., & Bowen, W. D. (2000). Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. Journal of Pharmacology and Experimental Therapeutics, 292(2), 474-484. [Link]

  • Abate, C., et al. (2011). Sigma-2 receptor ligands: structure-affinity relationships and pharmacological characterization. Future Medicinal Chemistry, 3(16), 2063–2082. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Levetimide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Levetimide hydrochloride is one such compound, and while its potential therapeutic applications are the focus of our research, we must also afford the same level of rigor to its end-of-life cycle: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in the principles of laboratory safety, environmental stewardship, and regulatory adherence. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document will equip you with the critical thinking and procedural knowledge to manage its disposal responsibly.

The Core Directive: A Risk-Based Approach to Disposal

Foundational Principles of Chemical and Pharmaceutical Waste Management

Before delving into the specifics of this compound, it is crucial to understand the regulatory landscape governing laboratory waste. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1] A key tenet of recent regulations is the prohibition of sewering hazardous waste pharmaceuticals, a measure aimed at preventing the contamination of water supplies.[2]

It is imperative to consult your institution's Environmental Health & Safety (EHS) office, as they will have specific protocols that align with federal, state, and local regulations.[3][4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide you through a systematic process for characterizing and disposing of this compound waste.

Step 1: Waste Characterization - Uncovering the Hazard Profile

In the absence of an SDS, the first step is to gather as much information as possible about this compound to infer its potential hazards.

  • Review Synthesis Pathway: Analyze the chemical precursors and reagents used to synthesize this compound. Are any of them known to be hazardous (e.g., flammable, corrosive, reactive, toxic)? The hazards of the starting materials can provide clues about the potential hazards of the final compound.

  • Consult Chemical Databases: While a specific SDS may be elusive, chemical databases may provide information on the compound's structure, and potentially, predicted toxicological data.

  • Analog Assessment: Identify compounds with similar chemical structures or functional groups for which toxicological and disposal information is available. This can provide a reasonable estimation of the potential hazards.

  • Assume Hazard in Absence of Data: As a precautionary principle, if the hazards of this compound cannot be definitively determined, it is prudent to manage it as a hazardous waste.

Step 2: Segregation at the Source - The First Line of Defense

Proper segregation is critical to prevent accidental mixing of incompatible wastes and to ensure that waste streams are disposed of correctly.[5]

  • Designated Waste Container: Dedicate a specific, properly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical or solvent wastes until its compatibility has been thoroughly assessed.

Step 3: Container Selection and Labeling - Clarity and Compliance

The integrity of your waste containment is paramount.

  • Container Compatibility: Select a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for a wide range of chemicals.

  • Secure Closure: Ensure the container has a secure, leak-proof lid.[5]

  • Comprehensive Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • The words "Hazardous Waste".[4]

    • The date of waste generation.[4]

    • The principal investigator's name and contact information.[4]

    • The specific hazards identified in Step 1 (e.g., "Caution: Potential Toxicant - Handle as Hazardous Waste").

Step 4: Storage - A Safe Holding Pattern

Proper storage of your this compound waste is essential while awaiting pickup.

  • Secondary Containment: Store the waste container in a secondary containment bin to capture any potential leaks.

  • Designated Accumulation Area: Keep the waste in a designated satellite accumulation area within the laboratory, near the point of generation.[3]

  • Segregation from Incompatibles: Store the container away from incompatible materials.

Step 5: Disposal Pathway Determination - Making the Right Choice

Based on your waste characterization, you will determine the final disposal pathway in consultation with your institution's EHS department.

  • Non-Hazardous Waste: If, after a thorough evaluation, this compound is determined to be non-hazardous, it may be eligible for a less stringent disposal method. However, given its nature as a research chemical, this is a less likely scenario.

  • Hazardous Waste: If this compound is determined to be, or is assumed to be, hazardous, it must be disposed of through a licensed hazardous waste vendor. Your EHS office will manage this process.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Levetimide_Disposal_Workflow cluster_prep Preparation & Characterization cluster_storage Interim Storage cluster_disposal Final Disposal Pathway start Start: Levetimide Hydrochloride Waste Generated characterize Step 1: Characterize Waste - Review Synthesis - Consult Databases - Analog Assessment start->characterize segregate Step 2: Segregate Waste - Designated Container - Do Not Mix characterize->segregate label_container Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - PI Information segregate->label_container store Step 4: Store Safely - Secondary Containment - Satellite Accumulation Area label_container->store determine_pathway Step 5: Determine Disposal Pathway (Consult EHS) store->determine_pathway hazardous_waste Dispose as Hazardous Waste - Contact EHS for Pickup - Licensed Vendor Disposal determine_pathway->hazardous_waste Hazardous or Unknown Hazard non_hazardous_waste Dispose as Non-Hazardous Waste (Requires EHS Approval) determine_pathway->non_hazardous_waste Verified Non-Hazardous

Caption: Decision workflow for this compound disposal.

Quantitative Data Summary: Regulatory Thresholds

While specific thresholds for this compound are not available, the following table provides general guidance on RCRA hazardous waste characteristics.

RCRA CharacteristicGeneral DescriptionExample
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, and ignitable compressed gases and oxidizers.Ethanol, Acetone
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.Glacial Acetic Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction.Sodium metal, Picric Acid (dry)
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Wastes containing specified concentrations of heavy metals, pesticides, or other organic chemicals.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of research chemicals like this compound is a fundamental aspect of responsible scientific practice. By following a systematic, risk-based approach, even in the absence of complete information, we can ensure the safety of our colleagues, our communities, and the environment. Always remember that your institution's Environmental Health & Safety department is your most valuable resource in this endeavor.

References

  • Update on pharmaceutical waste disposal regulations - Ovid. (n.d.).
  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. (2024, August 15).
  • DEA Pharmaceutical Disposal Regulations - Rx Destroyer. (n.d.).
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18).
  • H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetimide hydrochloride
Reactant of Route 2
Levetimide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。